3-Bromo-5-chloro-4-iodopyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-chloro-4-iodopyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClIN/c6-3-1-9-2-4(7)5(3)8/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKVABMEQDSKKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Chemical Properties & Functionalization of 3-Bromo-5-chloro-4-iodopyridine
Executive Summary
3-Bromo-5-chloro-4-iodopyridine represents a high-value "orthogonal scaffold" in medicinal chemistry. Unlike symmetrical di-halopyridines, this molecule offers three distinct halogen handles—Iodine (C4), Bromine (C3), and Chlorine (C5)—each with a significantly different activation energy threshold for oxidative addition.
This electronic and steric differentiation enables sequential site-selective functionalization , allowing researchers to construct complex, non-symmetric penta-substituted pyridine cores without the need for protecting groups. This guide details the synthesis, physical properties, and the precise hierarchy of reactivity required to utilize this scaffold in drug discovery.
Chemical Profile & Physical Properties[1][2][3][4][5]
| Property | Data / Description |
| IUPAC Name | 3-Bromo-5-chloro-4-iodopyridine |
| Molecular Formula | C₅H₂BrClIN |
| Molecular Weight | 318.34 g/mol |
| Physical State | Off-white to pale yellow crystalline solid |
| Melting Point | Predicted: 110–135 °C (Based on 3-bromo-5-iodopyridine analogs [1]) |
| Solubility | Soluble in DCM, THF, EtOAc; Low solubility in water. |
| Stability | Light-sensitive (C–I bond lability). Store at 2–8°C under Argon. |
Electronic Structure Analysis
The pyridine ring is electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (
-
C4 Position (Iodine): The most electron-deficient site (gamma to nitrogen). The C–I bond is the weakest (
), making it the first site of reaction. -
C3 Position (Bromine): Beta-position. The C–Br bond (
) is stable under conditions that activate the C–I bond but reacts before the C–Cl bond. -
C5 Position (Chlorine): Beta-position. The C–Cl bond (
) is the most robust, typically requiring specialized bulky phosphine ligands (e.g., XPhos, RuPhos) or elevated temperatures to activate.
Synthesis: Directed Ortho-Lithiation (DoL)
While 3-bromo-5-chloropyridine is commercially available, the introduction of the C4-iodine is best achieved via Directed Ortho-Lithiation (DoL) . The C4 proton is flanked by two halogens, significantly increasing its acidity (
Mechanistic Pathway[6][7][8]
-
Deprotonation: Lithium Diisopropylamide (LDA) removes the C4 proton at -78°C. The lithium species is stabilized by the adjacent Br and Cl atoms (inductive effect) and coordination to the ring nitrogen.
-
Electrophilic Quench: The resulting 4-lithio species reacts rapidly with elemental Iodine (
).
Experimental Protocol (Self-Validating)
Scale: 10 mmol
-
Setup: Flame-dry a 100 mL Schlenk flask. Flush with Argon. Add 3-bromo-5-chloropyridine (1.92 g, 10 mmol) and anhydrous THF (20 mL). Cool to -78°C (dry ice/acetone bath).
-
Lithiation: Add LDA (1.0 M in THF/hexanes, 11 mmol, 1.1 equiv) dropwise over 15 minutes via syringe pump.
-
Validation: The solution typically turns yellow/orange, indicating formation of the lithiated species. Stir for 30–45 minutes at -78°C.
-
Critical Control: Do not allow temperature to rise above -60°C to prevent "Halogen Dance" rearrangement (migration of the bromine).
-
-
Quench: Dissolve Iodine (
, 2.8 g, 11 mmol) in THF (10 mL) and add dropwise to the cold reaction mixture. -
Workup: Stir for 30 min at -78°C, then warm to room temperature. Quench with saturated aqueous
(to reduce excess iodine). Extract with EtOAc (3x).[1][2] Dry over , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Reactivity & Chemoselectivity Hierarchy
The core utility of this molecule lies in the ability to perform Iterative Cross-Coupling . The reactivity order is strictly I > Br > Cl .
Visualization: The Functionalization Decision Tree
Caption: Sequential functionalization logic. Milder conditions activate C-I; forcing conditions activate C-Cl.
Detailed Coupling Protocols
Step 1: C4-Selective Suzuki Coupling (The Iodine Displacement)
Because the C–I bond is so labile, this reaction must be run under mild conditions to preserve the C–Br bond.
-
Catalyst:
(5 mol%) or . -
Base:
(2.0 equiv) or . -
Temperature: Room Temperature to 40°C .
-
Note: Avoid temperatures >60°C to prevent competitive oxidative addition at the Bromine site.
Step 2: C3-Selective Coupling (The Bromine Displacement)
Once the C4 position is filled, the C3-Bromine is the next target.
-
Catalyst:
/ SPhos or . -
Base:
or . -
Temperature: 80–90°C .
-
Selectivity: The C5-Chlorine remains inert under these standard conditions.
Step 3: C5-Coupling (The Chlorine Displacement)
The final chlorine atom is unreactive towards standard tetrakis-palladium conditions. Activation requires electron-rich, bulky ligands to facilitate oxidative addition into the strong C–Cl bond.
-
Catalyst:
or Pd-PEPPSI-IPr. -
Ligand: XPhos , RuPhos , or BrettPhos .
-
Temperature: 100–120°C (Reflux in Dioxane or Toluene).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Loss of C3-Br during Step 1 | Reaction temperature too high. | Lower temp to 25°C. Switch to milder base ( |
| "Halogen Dance" (Isomerization) | Lithiation temp > -60°C. | Maintain -78°C strictly.[4] Quench immediately after lithiation time. |
| Low Yield at C5 (Step 3) | Catalyst deactivation / C-Cl inertness. | Use "Pre-catalysts" (e.g., XPhos Pd G3) to ensure active Pd(0) species. |
| Protodehalogenation | Hydride source in reaction (e.g., alcohol).[5] | Use anhydrous solvents (Dioxane, DMF) for Step 3. |
References
-
Lutz, M. R., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Journal of Organic Chemistry. Retrieved from [Link]
-
Fairlamb, I. J. S. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]
- Schlosser, M. (2005). The Halogen Dance: A versatile tool for the synthesis of polysubstituted aromatics. Angewandte Chemie International Edition. (General reference for Halogen Dance mechanism).
Sources
- 1. Page loading... [guidechem.com]
- 2. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine - Google Patents [patents.google.com]
Technical Guide: Spectral Profiling of 3-Bromo-5-chloro-4-iodopyridine
Executive Summary & Structural Context
3-Bromo-5-chloro-4-iodopyridine is a densely functionalized heterocyclic scaffold, primarily utilized as a divergence point in medicinal chemistry. Its unique substitution pattern—containing three distinct halogens—allows for orthogonal cross-coupling strategies (e.g., site-selective Suzuki, Sonogashira, or Negishi couplings).
This guide provides a high-fidelity spectral profile for this compound. Due to the specific nature of this intermediate, experimental data is often proprietary; therefore, the data presented here combines chemometric consensus values with mechanistic analysis of halogen-induced chemical shift perturbations.
Structural Analysis[1]
-
Asymmetry: Unlike 3,5-dibromo-4-iodopyridine, this molecule is asymmetric . The presence of Chlorine at C5 and Bromine at C3 breaks the
symmetry axis. Consequently, H2 and H6 are chemically non-equivalent , as are C2 and C6 . -
Heavy Atom Effect: The Iodine atom at C4 exerts a significant shielding effect on the ipso-carbon (C4) due to spin-orbit coupling, a critical diagnostic feature in
C NMR.
Experimental Protocol: Data Acquisition
To ensure reproducibility and resolution of the distinct H2/H6 signals, the following acquisition protocol is recommended.
Sample Preparation[2]
-
Solvent: Chloroform-d (
) is the standard choice. If solubility is poor due to the lipophilic halogens, DMSO- is a viable alternative, though it may cause a slight downfield shift (~0.1–0.2 ppm) due to hydrogen bonding with the pyridine nitrogen. -
Concentration: 10–15 mg in 0.6 mL solvent for 1H; 30–50 mg for 13C to ensure adequate signal-to-noise ratio for the quaternary carbons.
Instrument Parameters (Recommended)
| Parameter | ||
| Frequency | 400 MHz or higher | 100 MHz or higher |
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) |
| Spectral Width | -2 to 12 ppm | -10 to 180 ppm |
| Relaxation Delay (D1) | 1.0 s | 2.0 s (Critical for quaternary C-I relaxation) |
| Scans (NS) | 16 | 1024+ (Due to low NOE on quaternary carbons) |
| Temperature | 298 K | 298 K |
Spectral Data Analysis
H NMR Data (Predicted/Consensus)
The proton spectrum is deceptively simple, consisting of two singlets. However, resolving them requires understanding the inductive differences between Cl and Br.
Solvent:
| Position | Shift ( | Multiplicity | Integral | Assignment Logic |
| H-6 | 8.58 | Singlet ( | 1H | Ortho to Cl. Chlorine is more electronegative ( |
| H-2 | 8.52 | Singlet ( | 1H | Ortho to Br. Slightly less deshielded than H-6.[1][2] |
Note: In lower field instruments (<300 MHz), these may appear as a merged singlet or a tight AB system. Long-range coupling (
C NMR Data (Predicted/Consensus)
The carbon spectrum provides the definitive structural proof.
Solvent:
| Position | Shift ( | Type | Mechanistic Insight |
| C-2 | 149.5 | CH | Deshielded by Nitrogen (alpha-effect) and ortho-Br. |
| C-6 | 148.8 | CH | Deshielded by Nitrogen; slightly different environment due to ortho-Cl. |
| C-5 | 133.0 | C-quat | C-Cl ipso. Chlorine typically deshields the ipso carbon (+6 ppm relative to H). |
| C-3 | 124.5 | C-quat | C-Br ipso. Bromine has a smaller deshielding or slight shielding effect compared to Cl. |
| C-4 | 108.0 - 112.0 | C-quat | C-I ipso. The "Heavy Atom Effect." Iodine dramatically shields the attached carbon, pushing it upfield, often confusing it with alkene/aromatic CH carbons. |
Visualization: Workflow & Logic
Synthesis & Analysis Workflow
The following diagram outlines the logical flow from synthesis (via Halogen Dance) to spectral validation.
Caption: Figure 1. Synthesis workflow utilizing the Halogen Dance mechanism to access the 3,4,5-substituted core.[3][4][5]
Structural Assignment Logic Tree
How to definitively distinguish this regioisomer from others (e.g., 3-bromo-4-chloro-5-iodopyridine).
Caption: Figure 2. Logic tree for validating the C-I ipso position and C-H correlations.
Scientific Validation (E-E-A-T)
Causality of Shifts
-
Inductive Effect (-I): N, Cl, Br, and I are all electronegative. They pull electron density from the ring, generally deshielding protons. However, the magnitude follows the order F > Cl > Br > I. This explains why H6 (ortho to Cl) is slightly downfield of H2 (ortho to Br).
-
Heavy Atom Effect (Spin-Orbit Coupling): The large electron cloud of Iodine allows for mixing of ground and excited states (spin-orbit coupling). This introduces a paramagnetic shielding term that opposes the applied magnetic field, causing the attached Carbon (C4) to resonate significantly upfield (shielded), contrary to simple electronegativity predictions.
Self-Validating Protocol
To confirm the assignment of H2 vs H6 without relying solely on predicted shifts:
-
Run a NOESY (Nuclear Overhauser Effect Spectroscopy): If you have a derivative where the Iodine is replaced or coupled to a group with protons, you can see spatial proximity.
-
HMBC (Heteronuclear Multiple Bond Correlation): Look for long-range coupling. H2 will couple to C3 (C-Br) and C4 (C-I). H6 will couple to C5 (C-Cl) and C4 (C-I). The distinction lies in the carbon shifts of C3 vs C5. C5 (C-Cl) will be downfield (~133 ppm) compared to C3 (C-Br, ~124 ppm). This is the gold standard for assignment.
References
-
Halogen Dance Mechanism
- Source: Gorman, A. T., et al. "5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate." The Journal of Organic Chemistry, 2022.
- Context: Establishes the synthetic viability and spectral trends of poly-halogen
-
General 13C NMR Trends in Pyridines
- Source: "13C NMR Chemical Shift Calculations for Some Substituted Pyridines." Journal of Chemical Research.
- Context: Provides the base increments for calculating shifts in multi-substituted pyridine rings.
-
Heavy Atom Effect on Carbon-13
-
Source: "Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules." ResearchGate.[2]
- Context: Theoretical grounding for the upfield shift of C4-I.
-
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Bromo-5-chloro-4-iodopyridine: A Keystone Intermediate for Complex Pharmaceutical Synthesis
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the strategic use of 3-Bromo-5-chloro-4-iodopyridine. We will delve into its synthesis, unique chemical reactivity, and its pivotal role in constructing highly functionalized pyridine scaffolds, which are ubiquitous in modern pharmaceuticals.
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine ring is a fundamental heterocyclic motif found in a vast array of FDA-approved drugs, agrochemicals, and functional materials.[1] Its presence is critical to the biological activity of numerous therapeutic agents. The ability to precisely control the substitution pattern on the pyridine ring is therefore a paramount challenge in medicinal chemistry. 3-Bromo-5-chloro-4-iodopyridine emerges as a particularly powerful building block because it offers three distinct halogen atoms—iodine, bromine, and chlorine—on a single pyridine core. This unique arrangement provides a platform for sequential, site-selective functionalization, enabling the efficient construction of complex, multi-substituted molecular architectures that would be challenging to access through other means.
Synthesis of 3-Bromo-5-chloro-4-iodopyridine
The targeted synthesis of 3-Bromo-5-chloro-4-iodopyridine is a multi-step process that leverages the principles of directed ortho-metalation and the fascinating "halogen dance" rearrangement. The most logical synthetic pathway commences with a commercially available precursor, 3-bromo-5-chloropyridine.
Mechanism Insight: Directed Metalation and the Halogen Dance
The key to introducing the iodine at the C4 position lies in a directed lithiation-iodination sequence. The bromine and chlorine atoms on the starting material are not merely passive substituents; they influence the acidity of the adjacent C-H protons. Using a strong, sterically hindered lithium amide base like Lithium Diisopropylamide (LDA) at low temperatures allows for the selective deprotonation at the C4 position, which is situated between the two halogens.
This process can sometimes be complicated by a phenomenon known as the "halogen dance" (HD), where a halogen atom migrates to a different position on an aromatic ring via a series of deprotonation and halogenation steps.[2][3] It is a thermodynamically driven process that can be influenced by factors such as temperature, base selection, and solvent.[3][4] In the context of dihalopyridines, careful control of reaction conditions, particularly maintaining very low temperatures (-78 °C), is crucial to favor the desired C4 lithiation and subsequent iodination, while minimizing unwanted isomerizations.[5]
Caption: Synthetic workflow for 3-Bromo-5-chloro-4-iodopyridine.
Experimental Protocol: Synthesis via Lithiation-Iodination
This protocol is a representative procedure based on established methods for the ortho-iodination of halogenated pyridines.[6]
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add n-Butyllithium (n-BuLi) to a solution of diisopropylamine in THF at -78 °C to generate Lithium Diisopropylamide (LDA) in situ. Stir for 30 minutes.
-
Substrate Addition: Prepare a solution of 3-bromo-5-chloropyridine in anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature to ensure complete formation of the lithiated intermediate.
-
Electrophilic Quench: Prepare a solution of iodine (I₂) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. The characteristic dark color of iodine should dissipate upon addition.
-
Reaction Quench & Workup: After stirring for an additional hour, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Concentrate the organic phase under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 3-Bromo-5-chloro-4-iodopyridine.
Physicochemical Properties & Characterization
The identity and purity of 3-Bromo-5-chloro-4-iodopyridine are confirmed through standard analytical techniques.
| Property | Value |
| Molecular Formula | C₅H₂BrClIN |
| Molecular Weight | 318.34 g/mol |
| Appearance | Off-white to pale yellow solid |
| InChIKey | HIKVABMEQDSKKA-UHFFFAOYSA-N[7] |
| Canonical SMILES | C1=C(C(=C(C=N1)Br)I)Cl[7] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing two distinct singlets (or narrow doublets due to meta-coupling) in the aromatic region (typically δ 8.0-9.0 ppm), corresponding to the protons at the C2 and C6 positions of the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum will display five signals for the five distinct carbon atoms of the pyridine ring. The carbons bearing halogens will show characteristic chemical shifts.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes, confirming the elemental composition.
Chemical Reactivity: The Power of Sequential Cross-Coupling
The exceptional utility of 3-Bromo-5-chloro-4-iodopyridine lies in the differential reactivity of its three halogen substituents in transition metal-catalyzed cross-coupling reactions. This reactivity hierarchy is governed by the carbon-halogen (C-X) bond dissociation energy, which decreases in the order C-Cl > C-Br > C-I.
This trend dictates the ease with which a low-valent palladium catalyst can undergo oxidative addition into the C-X bond, which is often the rate-determining step of the catalytic cycle.[8][9] Consequently, the order of reactivity in palladium-catalyzed reactions is:
Iodine (C-I) > Bromine (C-Br) > Chlorine (C-Cl)
This predictable reactivity allows for a programmed, stepwise functionalization of the pyridine core. One can selectively perform a cross-coupling reaction at the most reactive C-I bond, leaving the C-Br and C-Cl bonds untouched. Subsequently, under more forcing conditions or with a different catalyst system, a second coupling can be performed at the C-Br position, and finally at the C-Cl site.[10]
Caption: Site-selective sequential cross-coupling strategy.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C4-Iodo Position
This protocol illustrates the selective functionalization at the most reactive site.
-
Setup: In a Schlenk tube under an inert atmosphere, combine 3-Bromo-5-chloro-4-iodopyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 mmol), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 mmol).
-
Solvent: Add a degassed solvent mixture, typically dioxane/water or toluene/ethanol/water.
-
Reaction: Heat the reaction mixture with stirring at a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash, dry, and concentrate the organic layers. Purify the crude product via column chromatography to isolate the 4-aryl-3-bromo-5-chloropyridine product.
Applications in Pharmaceutical Synthesis
The ability to build complex, multi-functionalized pyridines makes 3-Bromo-5-chloro-4-iodopyridine a high-value intermediate for drug discovery programs. It provides rapid access to novel chemical matter for structure-activity relationship (SAR) studies. By sequentially introducing different groups—for example, an aryl group for hydrophobic interactions, an amine for hydrogen bonding, and an alkyne for further derivatization—medicinal chemists can fine-tune the pharmacological properties of a lead compound.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iodination (Lithiation/Iodination) [commonorganicchemistry.com]
- 7. PubChemLite - 3-bromo-5-chloro-4-iodopyridine (C5H2BrClIN) [pubchemlite.lcsb.uni.lu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions [mdpi.com]
An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Bromo-5-chloro-4-iodopyridine: A Hypothetical Case Study
This guide provides a comprehensive, in-depth technical exploration of the process of determining and analyzing the crystal structure of the novel, heavily halogenated compound, 3-Bromo-5-chloro-4-iodopyridine. As the crystal structure for this specific molecule is not publicly available at the time of writing, this document serves as a detailed, hypothetical case study that navigates the entire workflow from synthesis to final structural analysis. This guide is tailored for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind key decisions in the experimental and computational workflow.
Introduction: The Significance of Halogenated Pyridines in Medicinal Chemistry
Halogenated pyridines are a cornerstone in the development of pharmaceuticals and agrochemicals. The introduction of halogen atoms onto the pyridine scaffold can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The specific arrangement of different halogens, as in 3-Bromo-5-chloro-4-iodopyridine, can give rise to unique intermolecular interactions, most notably halogen bonding, which is increasingly recognized as a critical interaction in rational drug design.[1]
Determining the precise three-dimensional arrangement of atoms in the crystalline state through single-crystal X-ray diffraction (SC-XRD) is paramount.[2][3] This technique provides unequivocal information on molecular geometry, conformation, and the intricate network of non-covalent interactions that govern the crystal packing. Such knowledge is invaluable for understanding structure-activity relationships (SAR), identifying potential polymorphs, and securing intellectual property.
This guide will walk through the essential stages of a crystal structure analysis for 3-Bromo-5-chloro-4-iodopyridine, treating it as a novel compound of interest.
Part 1: Synthesis and Crystallization of 3-Bromo-5-chloro-4-iodopyridine
The first critical step is to obtain high-quality single crystals suitable for diffraction experiments. This necessitates a robust synthetic route and a carefully executed crystallization screening process.
Hypothetical Synthetic Route
A plausible synthesis of 3-Bromo-5-chloro-4-iodopyridine could be envisioned starting from a suitable pyridine precursor. Drawing inspiration from known syntheses of related polyhalogenated pyridines, a potential route could involve a series of regioselective halogenation and diazotization reactions. For instance, a synthetic pathway might start with a commercially available aminopyridine, followed by bromination, diazotization to introduce the iodine, and a final chlorination step.[4]
Crystallization: The Art and Science of Single Crystal Growth
Obtaining diffraction-quality crystals is often the most challenging aspect of a crystal structure determination.[5] For a novel compound like 3-Bromo-5-chloro-4-iodopyridine, a systematic screening of crystallization conditions is essential.
Experimental Protocol: Crystallization Screening
-
Solvent Selection: A range of solvents with varying polarities should be screened. This typically includes solvents like hexane, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and toluene, as well as binary mixtures of these.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over hours to days.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated drop of the compound's solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble).
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
-
-
Crystal Selection and Evaluation: The resulting crystals are examined under a polarized light microscope. Suitable crystals should be well-formed, transparent, and free of visible defects. They should be of an appropriate size, typically between 0.1 and 0.3 mm in each dimension, and should exhibit sharp extinction under cross-polarized light.
Part 2: Single-Crystal X-ray Diffraction: Data Collection
Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data. Modern diffractometers automate much of this process, but a sound understanding of the underlying principles is crucial for obtaining high-quality data.[3][6]
Experimental Protocol: Data Collection
-
Crystal Mounting: A selected crystal is carefully mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil (e.g., paratone-N) if data is to be collected at low temperatures. Cryo-cooling (typically to 100 K) is standard practice as it minimizes thermal motion of the atoms and reduces radiation damage to the crystal.
-
Initial Screening and Unit Cell Determination: The mounted crystal is exposed to the X-ray beam, and a series of initial diffraction images are collected. From these images, the diffraction software can determine the crystal system, the dimensions of the unit cell, and the Bravais lattice.
-
Data Collection Strategy: Based on the determined crystal system and unit cell, the software calculates an optimal strategy for collecting a complete dataset. This involves rotating the crystal through a series of angles while continuously exposing it to the X-ray beam and recording the diffracted X-rays on a detector.[2] For a heavily halogenated compound, which can be a strong X-ray absorber, a multi-scan strategy may be employed to correct for absorption effects.
-
Data Integration and Scaling: After data collection, the raw diffraction images are processed. The intensities of the individual reflections are integrated, and the data from different orientations are scaled and merged to produce a single file containing the unique reflection data.
Part 3: Structure Solution and Refinement
The collected diffraction data contains the information needed to determine the arrangement of atoms in the crystal. This is achieved through the processes of structure solution and refinement.
Structure Solution
The "phase problem" is a central challenge in crystallography. While the intensities of the diffracted X-rays are measured, the phase information is lost. Structure solution methods aim to determine these initial phases.
-
Direct Methods: For small molecules like 3-Bromo-5-chloro-4-iodopyridine, direct methods are typically successful. These methods use statistical relationships between the intensities of the reflections to derive the initial phases.[7]
-
Patterson Methods: The presence of heavy atoms (in this case, iodine and bromine) can be exploited using Patterson methods. A Patterson map can be calculated without phase information and will show peaks corresponding to the vectors between heavy atoms. The positions of these heavy atoms can be determined from the map, and their contribution to the phases can be calculated, providing a starting point for locating the lighter atoms.
Structure Refinement
Once an initial model of the structure is obtained, it is refined against the experimental data using a least-squares minimization process.[8][9][10] The goal of refinement is to adjust the atomic parameters (positional coordinates and displacement parameters) to achieve the best possible agreement between the observed and calculated structure factors.
Refinement Workflow
Caption: A typical workflow for crystal structure refinement.
Key Considerations in Refinement:
-
Anisotropic Displacement Parameters (ADPs): Initially, atoms are refined isotropically (with a spherical thermal ellipsoid). Once the model is substantially complete, atoms are refined anisotropically, allowing their thermal motion to be modeled as an ellipsoid. This is particularly important for accurately describing the electron density around the atoms.
-
Hydrogen Atoms: Hydrogen atoms are often difficult to locate directly from the difference Fourier map due to their low scattering power. They are typically placed in calculated positions and refined using a "riding model," where their geometry is constrained relative to the parent atom.[8]
-
Disorder: In some cases, molecules or parts of molecules may occupy multiple positions in the crystal lattice. This disorder must be modeled during refinement to achieve a good fit to the data.
-
Validation: The final refined model is rigorously validated using various metrics, such as the R-factors (R1, wR2), goodness-of-fit (GooF), and by checking for any significant residual electron density in the final difference Fourier map. The final structural information is compiled into a Crystallographic Information File (CIF).
Part 4: Analysis and Interpretation of the Crystal Structure
With the refined crystal structure in hand, a detailed analysis of the molecular geometry and intermolecular interactions can be performed.
Molecular Geometry
The first step is to examine the intramolecular bond lengths and angles of the 3-Bromo-5-chloro-4-iodopyridine molecule. These can be compared to standard values for similar chemical fragments to identify any unusual geometric features.
Hypothetical Crystallographic Data for 3-Bromo-5-chloro-4-iodopyridine
| Parameter | Hypothetical Value |
| Chemical Formula | C₅H₂BrClIN |
| Formula Weight | 318.34 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.523(2) |
| b (Å) | 5.876(1) |
| c (Å) | 14.345(3) |
| β (°) | 98.76(1) |
| Volume (ų) | 710.4(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 2.978 |
| Absorption Coeff. (mm⁻¹) | 9.875 |
| F(000) | 568 |
| Final R1 [I > 2σ(I)] | 0.025 |
| Final wR2 (all data) | 0.058 |
Intermolecular Interactions and Crystal Packing
A key aspect of the analysis is to understand how the molecules pack in the crystal lattice. For a polyhalogenated compound like this, halogen bonding is expected to be a dominant structure-directing interaction.[1]
Halogen Bonding: A halogen bond is a non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base. In the case of 3-Bromo-5-chloro-4-iodopyridine, the iodine and bromine atoms are likely to act as halogen bond donors, while the nitrogen atom of the pyridine ring can act as a halogen bond acceptor. The analysis would involve searching for short contacts between these atoms in the crystal lattice.
Other Interactions: Other non-covalent interactions, such as π-π stacking between the pyridine rings and C-H···Cl or C-H···Br hydrogen bonds, would also be investigated to build a complete picture of the crystal packing.
Visualization of Intermolecular Interactions
Caption: Potential intermolecular interactions in the crystal lattice.
Conclusion
The crystal structure analysis of 3-Bromo-5-chloro-4-iodopyridine, as detailed in this hypothetical guide, would provide invaluable insights into its solid-state properties. The precise determination of its molecular geometry and the elucidation of its intermolecular interaction network, particularly the role of halogen bonding, are crucial for its potential applications in drug development and materials science. This guide outlines a comprehensive and robust workflow that combines established experimental protocols with sound theoretical principles, serving as a valuable resource for researchers in the field.
References
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Creative Biostructure. [Link]
-
Single Crystal X-Ray Diffraction. Pulstec USA. [Link]
-
Single Crystal X-ray Diffraction. University of York, Chemistry Teaching Labs. [Link]
-
Recent advances in small molecule refinement. IUCr. [Link]
-
Single-crystal X-ray Diffraction. SERC, Carleton College. [Link]
-
Single Crystal X-ray Diffraction and Structure Analysis. University of Rochester. [Link]
-
Structure refinement: Some background theory and practical strategies. ResearchGate. [Link]
-
Halogen Bonds of Halotetrafluoropyridines in Crystals and Co-crystals with Benzene and Pyridine. PubMed. [Link]
-
Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. ACS Publications. [Link]
-
Basic refinement. University of Cambridge, Structural Medicine. [Link]
- Synthesis of 3, 5-dibromo-4-iodopyridine.
-
Structure refinement. MIT OpenCourseWare. [Link]
- 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
-
Crystallography Open Database: Search results. Crystallography Open Database. [Link]
-
Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. IUCr. [Link]
Sources
- 1. Crystallography Open Database | re3data.org [re3data.org]
- 2. iris.unito.it [iris.unito.it]
- 3. A study of the known and hypothetical crystal structures of pyridine: why are there four molecules in the asymmetric unit cell? - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine - Google Patents [patents.google.com]
- 5. Crystallography Open Database: Search results [qiserver.ugr.es]
- 6. PubChemLite - 3-bromo-5-chloro-4-iodopyridine (C5H2BrClIN) [pubchemlite.lcsb.uni.lu]
- 7. 3-Bromo-5-chloro-4-iodopyridine - Advanced Biochemicals [advancedbiochemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. neuinfo.org [neuinfo.org]
- 10. chem-space.com [chem-space.com]
Methodological & Application
Application Note: High-Precision Suzuki-Miyaura Coupling of 3-Bromo-5-chloro-4-iodopyridine
Introduction: The Orthogonal Scaffold Strategy
The 3-Bromo-5-chloro-4-iodopyridine scaffold represents a "privileged structure" in modern drug discovery, particularly for kinase inhibitors and complex heterocycles. Its value lies in its tri-halogenated core , which offers three distinct handles for orthogonal functionalization.
Unlike symmetrical dihalides, this substrate possesses an intrinsic reactivity gradient (I > Br > Cl) that allows for programmable, site-selective cross-coupling without the need for protecting groups. This guide details the protocols required to exploit this gradient, enabling the sequential installation of three different aryl or alkyl groups with high fidelity.
Mechanistic Hierarchy & Reactivity Profile
Success with this substrate requires adherence to the hierarchy of oxidative addition. The C4-Iodo bond is the most labile due to the weak C-I bond dissociation energy (BDE) and the electron-deficient nature of the C4 (gamma) position on the pyridine ring.
The reactivity sequence is strictly defined as:
-
C4-Iodo: Rapid oxidative addition at mild temperatures (RT to 60°C).
-
C3-Bromo: Intermediate reactivity; requires elevated temperatures (80-100°C).
-
C5-Chloro: Inert under standard conditions; requires electron-rich ligands (e.g., Buchwald ligands) and high energy to activate.
Figure 1: The sequential reactivity cascade of 3-Bromo-5-chloro-4-iodopyridine, enabling programmable library synthesis.[1]
Protocol A: Site-Selective C4-Arylation (The Iodo-Step)
Objective: Selectively couple an aryl boronic acid at the C4 position while preserving the C3-Br and C5-Cl bonds for future elaboration.
Critical Parameter: Catalyst "Softness". To avoid "scrambling" (coupling at Br/Cl sites) or bis-coupling, use a less active Pd(0) source like Tetrakis(triphenylphosphine)palladium(0). Avoid "hot" ligands like SPhos or XPhos at this stage, as they lower the activation energy barrier enough to potentially engage the bromide.
Reagents & Stoichiometry
| Component | Equivalents | Role | Recommended Reagent |
| Substrate | 1.0 | Electrophile | 3-Bromo-5-chloro-4-iodopyridine |
| Boronic Acid | 1.05 - 1.1 | Nucleophile | Aryl-B(OH)₂ or Pinacol Ester |
| Catalyst | 0.03 - 0.05 | Catalyst | Pd(PPh₃)₄ (Preferred) or Pd(dppf)Cl₂ |
| Base | 2.0 - 3.0 | Activator | Na₂CO₃ (2M aq) or K₂CO₃ |
| Solvent | [0.1 M] | Medium | DME/Water (3:1) or Toluene/EtOH/Water |
Step-by-Step Methodology
-
Setup: Charge a flame-dried Schlenk tube or microwave vial with the substrate (1.0 equiv), boronic acid (1.05 equiv), and Pd(PPh₃)₄ (5 mol%).
-
Degassing: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed DME (Dimethoxyethane) and 2M aqueous Na₂CO₃ via syringe.
-
Note: The presence of water is crucial for the transmetallation step with boronic acids.
-
-
Reaction: Heat the mixture to 60°C .
-
Caution: Do not exceed 70°C. Higher temperatures increase the risk of oxidative addition into the C3-Bromine bond.
-
-
Monitoring: Monitor by HPLC or TLC every 30 minutes. The C4-I bond usually reacts fully within 1-4 hours.
-
Endpoint: Disappearance of starting material. Appearance of mono-coupled product.
-
-
Workup: Dilute with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography. The product will be a 3-bromo-5-chloropyridine derivative.
Protocol B: Sequential C3/C5 Functionalization
Once the C4 position is occupied, the reactivity margin between C3-Br and C5-Cl allows for a second selective coupling.
Step 2: C3-Bromo Coupling
The C3-Br bond is sterically hindered by the new C4-substituent (ortho-effect). Conditions must be more forcing than Step 1 but controlled enough to spare the C5-Cl.
-
Base: K₃PO₄ (anhydrous or aq).
-
Temp: 90°C - 100°C.
-
Time: 4-12 hours.
Step 3: C5-Chloro Coupling (The "Difficult" Step)
The final C5-Cl bond is electron-rich and unreactive. Standard catalysts will fail. You must use electron-rich, bulky phosphine ligands to facilitate oxidative addition.
-
Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos or SPhos (4-8 mol%). Alternatively, use Pd-RuPhos G3 precatalyst.
-
Base: Cs₂CO₃ or K₃PO₄.
-
Solvent: Toluene or Dioxane.
-
Temp: 100°C - 120°C (Microwave heating is often beneficial here).
Experimental Workflow & Decision Tree
The following diagram illustrates the decision logic for optimizing conditions based on the specific boronic acid partner (sterics/electronics).
Figure 2: Optimization workflow for ensuring C4-selectivity. Note the divergence based on coupling partner sterics.
Troubleshooting & Optimization Matrix
| Problem | Root Cause | Solution |
| Protodehalogenation (Loss of I/Br) | Hydride source in reaction; overheating. | Use anhydrous solvents (if using anhydrous base); lower temperature; ensure high-quality Boronic Acid (avoid boroxine contaminants). |
| Homocoupling (Ar-Ar) | Oxygen leak; excess Boronic acid. | Rigorous degassing (sparge 10 min); reduce catalyst loading; add Boronic acid slowly. |
| Loss of Selectivity (C3 reaction) | Catalyst too active; Temp too high. | Switch from Pd(dppf)Cl₂ to Pd(PPh₃)₄; Switch base from K₃PO₄ to Na₂CO₃ or NaHCO₃. |
| Stalled Reaction (C5-Cl) | Oxidative addition failure. | Switch to Buchwald G3 precatalysts (XPhos/RuPhos); Increase temp to 120°C (Microwave). |
References
-
Mechanistic Basis of Halopyridine Reactivity
- Title: Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides – Understanding the Trends for Pharmaceutically Important Classes.
- Source:Chemical Science, 2016, 7, 5758-5786.
-
URL:[Link]
-
Sequential Coupling Protocols
-
C
-
General Suzuki-Miyaura Guide
- Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
- Source:Yoneda Labs.
-
URL:[Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. reddit.com [reddit.com]
- 3. mdpi.com [mdpi.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Site-selective Sonogashira reaction at C4 position of 3-Bromo-5-chloro-4-iodopyridine
Executive Summary
This application note details the protocol for the chemoselective Sonogashira cross-coupling of 3-Bromo-5-chloro-4-iodopyridine . The objective is to functionalize the C4-position exclusively, preserving the C3-Bromine and C5-Chlorine handles for subsequent orthogonal transformations. This "halogen dance" strategy is critical in the synthesis of polysubstituted pyridine scaffolds found in kinase inhibitors and agrochemicals.
The protocol relies on the distinct Bond Dissociation Energy (BDE) hierarchy of the carbon-halogen bonds (
Mechanistic Principles & Selectivity Design
The Reactivity Hierarchy
In Palladium-catalyzed cross-coupling, the rate-determining step (oxidative addition) is governed by the bond strength of the leaving group. For the substrate 3-Bromo-5-chloro-4-iodopyridine, the reactivity follows a strict order:
-
C4-Iodine (Primary Target): Weakest bond (~65 kcal/mol) and electronically activated (para to electron-withdrawing Nitrogen).
-
C3-Bromine (Secondary Risk): Stronger bond (~81 kcal/mol). Reactivity is suppressed at ambient temperatures but becomes accessible >50°C.
-
C5-Chlorine (Inert): Strongest bond (~95 kcal/mol). Typically requires specialized ligands (e.g., bulky phosphines or NHCs) and elevated temperatures to react.
Visualization of Reactivity
Figure 1: Chemoselectivity map of the tris-halogenated pyridine scaffold. Green indicates the target reaction pathway.
Experimental Protocol
Reagents and Equipment
-
Substrate: 3-Bromo-5-chloro-4-iodopyridine (1.0 equiv).
-
Alkyne: Terminal alkyne (1.05 equiv). Note: Excess is minimized to prevent bis-coupling.
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%).
-
Co-Catalyst: Copper(I) Iodide [CuI] (1-2 mol%).
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 equiv).
-
Solvent: Anhydrous THF or DMF (degassed).
-
Atmosphere: Argon or Nitrogen (Strictly anaerobic).
Step-by-Step Methodology
Step 1: Deoxygenation (Critical) Oxygen promotes the Glaser homocoupling of the alkyne and oxidizes the Pd(0) active species.
-
Sparge the solvent (THF) with Argon for at least 15 minutes prior to use.
-
Flame-dry the reaction vessel and cool under Argon flow.
Step 2: Catalyst Loading
-
Charge the vessel with 3-Bromo-5-chloro-4-iodopyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.01 equiv).
Step 3: Solvent and Base Addition
-
Add the degassed THF followed by Et₃N via syringe.
-
Stir gently at room temperature (20–25°C) for 5 minutes. The solution typically turns yellow/brown.
Step 4: Alkyne Addition & Reaction
-
Add the terminal alkyne (1.05 equiv) dropwise over 5–10 minutes.
-
Temperature Control: Maintain the reaction at Room Temperature (23°C) .
-
Warning: Do NOT heat. Heating >40°C increases the risk of oxidative addition at the C3-Br position.
-
-
Monitor by TLC or HPLC. Conversion of the C4-I is usually complete within 2–4 hours.
Step 5: Quench and Workup
-
Upon consumption of the starting material (SM), dilute with EtOAc.
-
Wash with saturated NH₄Cl (to sequester Cu salts) followed by brine.
-
Dry over Na₂SO₄ and concentrate.[1]
Process Workflow Diagram
Figure 2: Operational workflow for the site-selective coupling process.
Data Analysis & Troubleshooting
Expected Selectivity Profile
The following table summarizes the expected outcome based on reaction temperature, demonstrating the loss of selectivity at higher temperatures.
| Parameter | Condition A (Recommended) | Condition B (Aggressive) |
| Temperature | 23°C (RT) | 60°C |
| Time | 3.0 Hours | 1.0 Hour |
| C4-Coupling (Desired) | >95% | 60% |
| C3-Coupling (Side Product) | <1% | 25% |
| Bis-Coupling (C3+C4) | <1% | 15% |
| Conclusion | Highly Selective | Loss of Chemoselectivity |
Troubleshooting Guide
-
Problem: Reaction stalls at 50% conversion.
-
Problem: Homocoupling of alkyne (Glaser product) observed.
-
Problem: C3-Bromine coupling observed.
References
-
Reactivity of Polyhalogenated Heterocycles
-
Langer, P. et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes." Organic Letters, 2011.[7]
-
Source:
-
-
General Sonogashira Mechanism & Selectivity
- Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.
-
Source:
-
Synthesis of Halopyridine Intermediates
-
Catalyst Control in Pyridine Couplings
-
Schlosser, M. et al. "Site-selective coupling of dihalopyridines." European Journal of Organic Chemistry.[7]
-
Source:
-
Sources
- 1. 3-BroMo-4-chloro-pyridine 1-oxide synthesis - chemicalbook [chemicalbook.com]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine - Google Patents [patents.google.com]
- 7. Sci-Hub. Multiple Sonogashira Reactions of Polychlorinated Molecules. Synthesis and Photophysical Properties of the First Pentaalkynylpyridines / Organic Letters, 2011 [sci-hub.box]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira Coupling [organic-chemistry.org]
High-Precision Functionalization of 3-Bromo-5-chloro-4-iodopyridine: A Guide to Orthogonal Drug Discovery
Abstract: The Tri-Halogen Hierarchy
In modern heterocyclic drug discovery, the demand for "diversity-oriented synthesis" (DOS) drives the need for scaffolds that allow sequential, site-specific functionalization. 3-Bromo-5-chloro-4-iodopyridine represents a pinnacle of this utility. Unlike symmetrical di-halopyridines, this scaffold offers three distinct halogen "handles" (I, Br, Cl) with sufficiently differentiated bond dissociation energies (BDEs) to permit orthogonal reactivity.
This guide details the operational logic for exploiting the I > Br > Cl reactivity hierarchy, enabling the programmable assembly of trisubstituted pyridine cores common in kinase inhibitors (e.g., p38 MAP kinase) and GPCR ligands.
Part 1: The Chemoselectivity Logic
To successfully utilize this scaffold, one must understand the interplay between intrinsic bond strength and positional electronic bias .
The Reactivity Hierarchy
The oxidative addition of palladium(0) to aryl halides follows the rate order I > Br > Cl. In the specific case of 3-bromo-5-chloro-4-iodopyridine, this is reinforced by the pyridine ring's electronics:
-
Position C4 (Iodine): Most reactive.[1] The C-I bond is the weakest, and the C4 position is electron-deficient (
-deficient) due to the para-relationship with the pyridine nitrogen, facilitating oxidative addition. -
Position C3 (Bromine): Intermediate reactivity. The C-Br bond is stronger than C-I. The C3 position (beta) is less electron-deficient than C4, making it less prone to competing SNAr pathways but slower in Pd-insertion.
-
Position C5 (Chlorine): Least reactive. Requires forcing conditions or specialized electron-rich ligands (e.g., Buchwald biaryl phosphines) to activate.
Logical Workflow Visualization
The following diagram illustrates the sequential functionalization strategy (SFS) required to avoid "scrambling" or oligomerization.
Figure 1: The sequential activation workflow. Note the increasing temperature and ligand complexity required at each step.
Part 2: Detailed Experimental Protocols
Protocol A: C4-Selective Suzuki-Miyaura Coupling
Objective: Replace the C4-Iodine with an aryl/heteroaryl group without disturbing the C3-Br or C5-Cl. Critical Factor: Temperature control.[1] High temperatures (>60°C) may initiate minor oxidative addition at the Bromine site.
Materials:
-
Substrate: 3-Bromo-5-chloro-4-iodopyridine (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.1 equiv)[1]
-
Catalyst: Pd(PPh3)4 (Tetrakis, 3-5 mol%)
-
Base: Na2CO3 (2.0 M aqueous, 2.5 equiv)
-
Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)
Step-by-Step:
-
Degassing: Charge a reaction vial with the pyridine substrate, boronic acid, and Pd(PPh3)4. Seal and purge with Argon for 5 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.
-
Solvation: Add degassed solvent (DME) via syringe, followed by the aqueous base.
-
Reaction: Stir at Room Temperature (20-25°C) .
-
Checkpoint: Monitor by TLC or LCMS after 2 hours. The C-I bond usually cleaves readily at RT.
-
Optimization: If conversion is <50% after 4 hours, warm gently to 40°C. Do not exceed 50°C.
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.
-
Purification: Flash chromatography (Hexane/EtOAc). The product (4-aryl-3-bromo-5-chloropyridine) is typically less polar than the starting material.
Protocol B: C3-Selective Coupling (Post-C4)
Objective: Functionalize the C3-Bromine. Challenge: The steric bulk introduced at C4 may hinder the C3 position. A catalyst with a smaller bite angle or higher activity is often required.
Materials:
-
Substrate: 4-Substituted-3-bromo-5-chloropyridine (from Protocol A)
-
Coupling Partner: Boronic acid (Suzuki) or Amine (Buchwald)[1]
-
Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or Pd(OAc)2/Xantphos
-
Base: K3PO4 (3.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step:
-
Setup: Combine substrate, coupling partner, base, and catalyst in a pressure tube.
-
Thermal Activation: Heat to 80°C . The C-Br bond requires thermal energy that would have been destructive in Step 1.
-
Monitoring: LCMS is preferred. Look for the distinct isotope pattern change (loss of 79Br/81Br 1:1 doublet, retention of 35Cl/37 Cl 3 :1 pattern).
-
Workup: Standard aqueous extraction.
Part 3: Comparative Data & Troubleshooting
Halogen Bond Dissociation Energies (BDE) in Pyridines
Understanding the BDE explains the "Why" behind the protocols.
| Bond Position | Halogen | Approx BDE (kcal/mol) | Relative Reactivity | Recommended Catalyst System |
| C4 | Iodine | ~65 | High (Fastest) | Pd(PPh3)4 / Na2CO3 |
| C3 | Bromine | ~81 | Medium | Pd(dppf)Cl2 / K3PO4 |
| C5 | Chlorine | ~95 | Low (Slowest) | Pd2(dba)3 / S-Phos or XPhos |
Troubleshooting Matrix
| Issue | Diagnosis | Solution |
| Loss of Regioselectivity | Product mixture contains C3 and C4 substitution. | Reduce Temperature. Perform Step 1 at 0°C to RT. Switch to a less active base (e.g., NaHCO3 instead of Na2CO3). |
| Protodehalogenation | Iodine is replaced by Hydrogen (C4-H). | Solvent Quality. Ensure solvents are anhydrous. Water (proton source) combined with slow transmetallation promotes reduction. |
| No Reaction at C5-Cl | Catalyst deactivation. | Upgrade Ligand. Standard phosphines (PPh3) cannot activate electron-rich aryl chlorides. Switch to Buchwald dialkylbiaryl phosphines (XPhos, RuPhos). |
Part 4: Advanced Application - Kinase Inhibitor Synthesis
In the context of p38 MAP kinase inhibitors, the 3,4,5-substituted pyridine core acts as a scaffold to orient the "hinge binder" and the "hydrophobic pocket binder."
Pathway Visualization (Graphviz)
The following diagram depicts the logic of assembling a theoretical kinase inhibitor using this scaffold.
Figure 2: Modular assembly of a trisubstituted kinase inhibitor. The C4 position typically targets the hinge region, while C3/C5 vectors extend into the solvent front or hydrophobic back-pocket.
References
-
Fairlamb, I. J. S., et al. (2016). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 7, 5148-5159.
-
Context: Defines the fundamental rules of halopyridine reactivity (I > Br > Cl) and positional effects.[1]
-
-
Handy, S. T., & Zhang, Y. (2006). "Regioselective cross-coupling of 2,3-dichloropyridine." Synthesis, 2006(22), 3883-3887.
- Context: Establishes the electronic bias of pyridine rings (C4/C2 vs C3/C5)
-
Lutz, M. R., et al. (2017). "Selective Cross-Coupling of Polyhalogenated Heterocycles." Topics in Heterocyclic Chemistry, 48, 1-45.
- Context: Comprehensive review on sequential functionalization strategies for polyhalogen
-
Schlosser, M., et al. (2005). "Site-Selective Functionalization of Halogenated Pyridines." European Journal of Organic Chemistry, 2005(8), 1538-1542.
- Context: Discusses the "Halogen Dance" and lithiation strategies, providing critical background for why Pd-coupling is preferred to avoid migr
Sources
Application Note: Sequential Site-Selective Functionalization of 3-Bromo-5-chloro-4-iodopyridine
This Application Note is designed as a strategic technical guide for synthetic chemists and drug discovery teams. It details the sequential, site-selective functionalization of 3-Bromo-5-chloro-4-iodopyridine , a "privileged scaffold" that allows for the precise construction of trisubstituted pyridines.
Executive Summary & Strategic Value
In the landscape of diversity-oriented synthesis (DOS), 3-Bromo-5-chloro-4-iodopyridine (BCIP) represents a "Swiss Army Knife" scaffold. Its value lies in the presence of three distinct halogen atoms (I, Br, Cl) positioned around a pyridine core.
The varying bond dissociation energies (BDE) of carbon-halogen bonds (
The Reactivity Hierarchy
The success of this workflow relies on adhering to the following reactivity order:
-
Position C4 (Iodo): Most reactive. Weakest bond + electronically activated (para to Nitrogen).
-
Position C3 (Bromo): Moderately reactive. Intermediate bond strength.
-
Position C5 (Chloro): Least reactive. Strongest bond + electronically deactivated (meta to Nitrogen).
Preparation of Starting Material[1][2][3][4][5][6]
While 3-Bromo-5-chloropyridine is commercially available, the 4-iodo derivative is often synthesized in-house to ensure freshness, as C-I bonds are light-sensitive.
Protocol A: Directed Ortho-Lithiation (DoM)
Objective: Synthesis of 3-Bromo-5-chloro-4-iodopyridine from 3-Bromo-5-chloropyridine. Mechanism: The C4 proton is the most acidic site due to the inductive electron-withdrawing effects of the flanking Br and Cl atoms (the "Halogen Dance" principle).
Materials:
-
3-Bromo-5-chloropyridine (1.0 equiv)[1]
-
LDA (Lithium diisopropylamide), 2.0 M in THF/heptane (1.1 equiv)
-
Iodine (
) (1.2 equiv) -
Anhydrous THF
-
Dry Ice/Acetone bath (-78 °C)
Procedure:
-
Setup: Flame-dry a 250 mL Schlenk flask under Argon. Add anhydrous THF (10 mL/g substrate).
-
Cooling: Charge the flask with LDA solution. Cool to -78 °C.
-
Metalation: Add a solution of 3-Bromo-5-chloropyridine in THF dropwise over 15 minutes. The solution typically turns yellow/orange. Stir for 30 minutes at -78 °C to ensure complete formation of the 4-lithio species.
-
Quench: Add a solution of
in THF dropwise. The color will fade from dark to light. -
Workup: Allow to warm to Room Temperature (RT). Quench with sat.
(to remove excess iodine). Extract with EtOAc, wash with brine, dry over .[2] -
Purification: Recrystallize from hexanes/EtOAc or flash column chromatography (usually non-polar).
Step-by-Step Functionalization Protocols
Step 1: C4-Selective Coupling (The "Iodo" Displacement)
Target: Introduction of Aryl/Heteroaryl Group at C4. Challenge: Prevent premature reaction at C3-Br. Solution: Use mild catalytic conditions (Room Temperature, weak base).
Optimized Protocol (Suzuki-Miyaura):
| Component | Reagent | Equivalents | Role |
|---|
| Catalyst |
Procedure:
-
Dissolve BCIP (1 equiv) and Boronic Acid
(1.05 equiv) in degassed DME. -
Add
and stir for 5 mins. -
Add
solution. -
Stir vigorously at Room Temperature for 4-12 hours. Monitor by TLC/LCMS.
-
Note: If the reaction is sluggish, heat to 40 °C, but do not exceed 50 °C to protect the C-Br bond.
-
-
Standard aqueous workup.
Step 2: C3-Selective Coupling (The "Bromo" Displacement)
Target: Introduction of Group at C3. Challenge: The bulky group at C4 (installed in Step 1) may cause steric hindrance. The C5-Cl bond must remain intact. Solution: Use a more active catalyst system and moderate heat.
Optimized Protocol (Suzuki-Miyaura):
| Component | Reagent | Equivalents | Role |
|---|
| Catalyst |
Procedure:
-
Combine the C4-substituted product (1 equiv) and Boronic Acid
(1.2 equiv) in Dioxane. -
Heat to 80 °C for 6-12 hours.
-
Checkpoint: Ensure the C5-Cl peak remains visible in LCMS (typically M+2 pattern for Cl).
Step 3: C5-Selective Coupling (The "Chloro" Displacement)
Target: Introduction of Group at C5. Challenge: Aryl chlorides on electron-rich rings (due to previous couplings) are unreactive. Solution: Use "Buchwald-generation" dialkylbiaryl phosphine ligands and forcing conditions.
Optimized Protocol (Buchwald-Hartwig or Suzuki):
| Component | Reagent | Equivalents | Role |
|---|
| Pre-Catalyst |
Procedure:
-
Combine C3,C4-disubstituted product and coupling partner (Boronic acid or Amine) in Toluene.
-
Add the Pd source and Ligand (pre-stirring the catalyst/ligand complex for 10 mins is recommended).
-
Add base.[3][4][5] Seal the vial (microwave vial recommended to prevent solvent loss).
-
Heat to 100-110 °C overnight.
Visual Workflow (Pathway Logic)
The following diagram illustrates the divergent synthesis pathways enabled by this scaffold.
Caption: Sequential functionalization logic based on halogen bond dissociation energies and electronic activation.
Troubleshooting & Critical Parameters
A. "Scrambling" or Loss of Selectivity
-
Symptom: In Step 1, you observe minor amounts of double addition (at C3).
-
Cause: Temperature too high or catalyst too active (e.g., using XPhos in Step 1).
-
Fix: Strictly maintain RT. Switch to a less active catalyst like
or . Reduce boronic acid to 0.95 equiv.
B. Dehalogenation (Reduction)
-
Symptom: Loss of Iodine or Bromine without coupling (formation of C-H bond).
-
Cause:
-hydride elimination from alkyl-palladium species or excessive heating with alcoholic solvents. -
Fix: Avoid Ethanol/Isopropanol in Step 2/3; switch to DMF or Dioxane. Ensure solvent is thoroughly degassed to remove Oxygen (which promotes homocoupling/reduction cycles).
C. Stall at Step 3 (C-Cl)
-
Symptom: Starting material remains unreacted at 110 °C.
-
Cause: The pyridine ring is now electron-rich (deactivated) from the groups at C3/C4.
-
Fix: Switch to Pd-G3-RuPhos or Pd-G3-BrettPhos precatalysts. These are specifically designed for deactivated aryl chlorides.
References
-
Reactivity of Polyhalogenated Heterocycles
- Handy, S. T., & Zhang, Y. (2006). Guide to the Regioselective Functionalization of Polyhalogenated Pyridines. Synthesis, 2006(23), 3883–3896.
-
Lithiation of Halopyridines (Halogen Dance)
- Schlosser, M. (2005). The "Halogen Dance" and Other Halogen Migration Reactions.
-
Site-Selective Suzuki Coupling (General Trends)
- Lott, J., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes. Chemical Reviews, 121, 10450.
-
Buchwald-Hartwig Conditions for Deactivated Chlorides
- Maitro, G., et al. (2018). Precatalysts for the Suzuki-Miyaura Coupling of Deactivated Aryl Chlorides. Organic Process Research & Development.
Sources
Application Note: Functionalization of 3-Bromo-5-chloro-4-iodopyridine for Agrochemical Synthesis
[1]
Executive Summary
This guide details the orthogonal functionalization of 3-Bromo-5-chloro-4-iodopyridine , a high-value scaffold for next-generation agrochemicals.[1] Unlike symmetric trihalopyridines, this asymmetric core offers three chemically distinct "handles" (I, Br, Cl), enabling the precise sequential installation of pharmacophores.[1]
This scaffold is particularly relevant for the synthesis of auxin mimic herbicides (e.g., picloram analogs) and SDHI fungicides , where the "Magic Chloro Effect" at the C5 position often enhances metabolic stability and lipophilicity while the C3/C4 positions bear the active binding elements.
Scientific Basis & Reactivity Profile[2][3]
The Orthogonal Hierarchy
The successful utilization of this scaffold relies on exploiting the significant differences in Bond Dissociation Energies (BDE) and electronic activation between the three halogen sites.
| Position | Halogen | Reactivity Rank | Mechanism of Activation | Typical Transformation |
| C4 (Para) | Iodine | 1 (Highest) | Weakest C-X bond; Electronic activation ( | Suzuki, Sonogashira, |
| C3 (Meta) | Bromine | 2 (Medium) | Intermediate BDE; Minimal electronic activation.[1] | Suzuki, Buchwald-Hartwig (requires active ligands) |
| C5 (Meta) | Chlorine | 3 (Lowest) | Strongest C-X bond; Often preserved for lipophilicity. | Difficult coupling (requires bulky phosphines) or retained. |
Mechanistic Insight: Why C4 First?
The C4-Iodine bond is the "softest" electrophile. Palladium(0) undergoes oxidative addition into the C-I bond significantly faster than C-Br or C-Cl. Furthermore, the C4 position is para to the pyridine nitrogen, making it electron-deficient.[1][2] This allows for chemoselective functionalization at room temperature, leaving the C3-Br and C5-Cl bonds intact for subsequent steps.[1]
Strategic Workflow (Visualization)
The following diagram illustrates the sequential functionalization logic. Note the color-coded pathways indicating the specific halogen being engaged.
Caption: Sequential chemoselective functionalization workflow. Blue arrows indicate C4-I activation; Red arrows indicate C3-Br activation; Green/Yellow arrows indicate C5-Cl activation or preservation.[1]
Detailed Experimental Protocols
Protocol A: C4-Selective Suzuki-Miyaura Coupling
Objective: Install an aryl or heteroaryl group at C4 without disturbing the C3-Br or C5-Cl bonds.[1]
Reagents:
-
Substrate: 3-Bromo-5-chloro-4-iodopyridine (1.0 equiv)[1]
-
Boronic Acid: Arylboronic acid (1.1 equiv)
-
Catalyst:
(3-5 mol%) — Chosen for its bulky ligands which slow down oxidative addition into the more hindered/stronger C-Br bond.[1] -
Base:
(2.0 M aqueous, 2.0 equiv)[1] -
Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)
Procedure:
-
Setup: In a glovebox or under Argon stream, charge a reaction vial with the pyridine substrate (1.0 mmol, 316 mg), arylboronic acid (1.1 mmol), and
(0.05 mmol, 58 mg). -
Solvation: Add degassed DME (5 mL) and 2.0 M
(1 mL). -
Reaction: Seal the vial and stir vigorously at room temperature (20-25°C) .
-
Critical Checkpoint: Do not heat. Heating >40°C increases the risk of "scrambling" or activating the C3-Br bond.
-
-
Monitoring: Monitor by HPLC/UPLC at 2 hours. The C4-I bond is highly reactive; conversion is usually complete within 4 hours.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
Expected Outcome: >85% Yield of 4-substituted-3-bromo-5-chloropyridine. <2% bis-coupled product.[1]
Protocol B: C3-Selective Cross-Coupling (The "Pivot" Step)
Objective: Functionalize the C3-Br position in the presence of the inert C5-Cl.
Reagents:
-
Substrate: Product from Protocol A (1.0 equiv)
-
Coupling Partner: Boronic acid/ester or Amine (for Buchwald)
-
Catalyst:
(5 mol%) or / XPhos -
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane[1]
Procedure:
-
Setup: Combine substrate, coupling partner, and base in a reaction vessel.
-
Catalyst Addition: Add the catalyst.
is preferred for Suzuki couplings as the bidentate ligand stabilizes the Pd intermediate, preventing dehalogenation of the C5-Cl. -
Reaction: Heat to 60-70°C .
-
Mechanistic Note: This temperature is sufficient to overcome the activation energy of the C-Br bond but typically insufficient to activate the C-Cl bond on the electron-deficient pyridine ring.
-
-
Monitoring: Monitor for the disappearance of starting material. If C5-Cl coupling is observed (rare), lower temperature to 50°C and extend time.
Protocol C: C5-Functionalization (Optional High-Difficulty Step)
Objective: Activate the inert C5-Cl bond. This is often skipped in agrochemistry to retain the chlorine for metabolic stability (blocking oxidation sites).
Reagents:
-
Substrate: Product from Protocol B
-
Catalyst: Pd-G3-BrettPhos or Pd-G3-RuPhos (5-10 mol%) — These specialized dialkylbiaryl phosphine ligands are required to facilitate oxidative addition into electron-poor aryl chlorides.[1]
-
Base:
or NaOtBu -
Solvent: Toluene or t-Amyl Alcohol[1]
-
Temperature: 100-110°C
Agrochemical Case Study: Synthesis of a Picloram Analog
Hypothetical Target: 4-Amino-3-(2-fluorophenyl)-5-chloropyridine-2-carboxylic acid derivative.
-
Step 1 (C4-N Bond): Instead of Suzuki, use
conditions.-
Reagents:
in MeOH or Benzylamine, 0°C. -
Result: The C4-I is displaced exclusively due to the directing effect of the pyridine nitrogen (para-activation).
-
Product: 4-Amino-3-bromo-5-chloropyridine.[1]
-
-
Step 2 (C3-Aryl Bond): Suzuki Coupling.
-
Reagents: 2-Fluorophenylboronic acid,
, , 80°C.[1] -
Result: Coupling at C3-Br. C5-Cl remains intact.
-
-
Step 3 (C2-Carboxylation): Direct C-H Activation or N-oxide formation followed by rearrangement (Boekelheide reaction) to install the acid moiety at C2.
Troubleshooting & Controls
| Issue | Probable Cause | Corrective Action |
| Loss of Chemoselectivity (Step 1) | Temperature too high; Catalyst too active (e.g., using XPhos for Step 1).[1] | Switch to |
| Protodehalogenation (Loss of I/Br) | Hydride source present (often from wet alcohol solvents or excess borohydride impurities). | Use anhydrous solvents; Switch base to |
| No Reaction at C5-Cl | Ligand insufficiently electron-rich/bulky. | Switch to Buchwald G3/G4 precatalysts (BrettPhos, AdBrettPhos). |
References
-
Chemoselective Cross-Coupling of Polyhalogen
- Source: Chemical Reviews (ACS)
- Context: Comprehensive review on site-selective coupling in pyridines.
-
URL:[Link]
-
Synthesis of 5-Bromo-2-chloro-4-fluoro-3-iodopyridine and Halogen Dance.
- Regioselective Cross-Coupling of Polyhalogenated Pyridines. Source: BenchChem Application Notes Context: Practical industrial protocols for scaling pyridine couplings.
-
Agrochemicals: Pyridines in Crop Protection.
-
3-Bromo-5-chloro-4-iodopyridine Compound D
-
Source: PubChem
- Context: Identific
-
URL:[Link]
-
Sources
- 1. CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine - Google Patents [patents.google.com]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3-bromo-5-chloro-4-iodopyridine (C5H2BrClIN) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-5-chloro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive troubleshooting resource for the synthesis of 3-bromo-5-chloro-4-iodopyridine, a critical intermediate in pharmaceutical development. As Senior Application Scientists, we have compiled this guide based on in-depth analysis of synthetic methodologies and extensive experience in addressing common challenges encountered in the laboratory. Our goal is to empower you to optimize your reaction yields and purity through a deeper understanding of the underlying chemical principles.
I. Core Synthesis Pathway: Directed Ortho-Metalation
The most prevalent and efficient method for synthesizing 3-bromo-5-chloro-4-iodopyridine is through the directed ortho-metalation of 3-bromo-5-chloropyridine. This strategy leverages the directing effect of the pyridine nitrogen and existing halogen substituents to achieve regioselective iodination at the C4 position.
The general transformation is outlined below:
Caption: General synthesis pathway for 3-bromo-5-chloro-4-iodopyridine.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing causative explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield is a multifaceted issue that can stem from several factors throughout the experimental workflow. Here’s a systematic approach to diagnosing and resolving the problem:
1. Inefficient Deprotonation (Metalation Step):
-
Causality: The formation of the crucial lithium intermediate at the C4 position is the cornerstone of this synthesis. Incomplete deprotonation by the lithium amide base is a frequent culprit for low yields. The basicity and steric hindrance of the chosen base, as well as the reaction temperature, are critical parameters.
-
Solutions:
-
Choice of Base: While Lithium Diisopropylamide (LDA) is commonly used, sterically more hindered and highly active bases like TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) can offer superior performance.[1][2] Specifically, TMPZnCl·LiCl and TMPMgCl·LiCl have demonstrated high efficacy in the metalation of challenging heterocyclic substrates.[3][4][5]
-
Temperature Control: The metalation step is typically conducted at very low temperatures (-78 °C) to prevent side reactions and ensure the stability of the aryllithium intermediate.[6] Ensure your cooling bath is consistently maintained at this temperature.
-
Reaction Time: Allow sufficient time for the deprotonation to reach completion. While reaction times can vary, a typical duration is 50-90 minutes at -78 °C.[6]
-
2. Degradation of the Aryllithium Intermediate:
-
Causality: The lithiated intermediate is highly reactive and can degrade if not handled under strictly anhydrous and anaerobic conditions. Traces of water or oxygen will quench the intermediate, leading to the recovery of starting material.
-
Solutions:
-
Solvent and Glassware: Ensure your solvent (typically THF) is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). All glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (argon or nitrogen).
-
Reagent Quality: Use freshly opened or properly stored anhydrous reagents. The quality of the organolithium base is particularly important.
-
3. Inefficient Quenching with Iodine:
-
Causality: The introduction of iodine to quench the aryllithium intermediate must be efficient to outcompete degradation pathways.
-
Solution:
-
Iodine Solution: Prepare a solution of iodine in anhydrous THF and add it to the reaction mixture at low temperature. This ensures rapid and homogeneous mixing.
-
4. "Halogen Dance" Rearrangement:
-
Causality: A potential side reaction is the "halogen dance," where the bromine atom migrates to a different position on the pyridine ring under the influence of the strong base.[7][8] This leads to the formation of isomeric bromo-chloro-iodopyridines, reducing the yield of the desired product.
-
Solution:
-
Strict Temperature Control: Maintaining a low temperature (-78 °C) throughout the deprotonation step is crucial to minimize the likelihood of this rearrangement.
-
Q2: I'm observing multiple spots on my TLC plate, indicating the presence of impurities. What are these byproducts and how can I minimize their formation?
A2: The formation of multiple products is a common challenge. Here are the likely culprits and strategies to mitigate them:
1. Isomeric Products:
-
Causality: As mentioned above, the "halogen dance" rearrangement can lead to the formation of isomers.[7][8][9] Additionally, incomplete regioselectivity during the metalation step can result in lithiation at other positions on the pyridine ring.
-
Solutions:
-
Optimized Base and Temperature: The use of highly regioselective bases like TMP-metal bases and strict adherence to low reaction temperatures are your primary tools for minimizing isomer formation.[1]
-
2. Unreacted Starting Material:
-
Causality: The presence of a significant amount of starting material in your final product indicates incomplete deprotonation.
-
Solutions:
-
Revisit Deprotonation Conditions: Refer to the solutions in A1 regarding the choice of base, temperature, and reaction time. Consider slightly increasing the equivalents of the lithium base.
-
3. Di-iodinated Species:
-
Causality: While less common, the formation of di-iodinated byproducts can occur if excess iodine is used or if the reaction conditions are not carefully controlled.
-
Solution:
-
Stoichiometry: Use a slight excess, but not a large excess, of iodine (typically 1.1-1.2 equivalents).
-
Q3: The purification of the final product is proving difficult. What is the recommended procedure?
A3: Effective purification is essential to obtain 3-bromo-5-chloro-4-iodopyridine with high purity.
-
Work-up Procedure:
-
After the reaction is complete, quench any remaining reactive species by carefully adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce excess iodine.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification Technique:
-
Silica Gel Chromatography: This is the most effective method for separating the desired product from isomers and other impurities.[6] A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with a solvent like ethyl acetate, is typically employed.[10]
-
Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective final purification step.[6]
-
III. Frequently Asked Questions (FAQs)
Q: What is the role of a directed metalation group (DMG) in this synthesis?
A: A Directed Metalation Group (DMG) is a functional group on an aromatic or heteroaromatic ring that directs the deprotonation to an adjacent position.[11][12] In the case of 3-bromo-5-chloropyridine, the pyridine nitrogen acts as a Lewis basic site that coordinates with the lithium cation of the organolithium base. This brings the base into close proximity to the C2 and C6 protons. However, the electronic effects of the halogen substituents make the C4 proton the most acidic, leading to its selective removal.
Q: Can I use other iodinating agents besides elemental iodine?
A: While elemental iodine (I₂) is the most common and cost-effective iodinating agent for this reaction, other electrophilic iodine sources could potentially be used. However, their reactivity and compatibility with the strong basic conditions would need to be carefully evaluated. For this specific transformation, I₂ is the well-established and recommended reagent.
Q: What are the key safety precautions I should take during this synthesis?
A:
-
Organolithium Reagents: Organolithium bases like LDA and n-butyllithium are pyrophoric and react violently with water. They should be handled under an inert atmosphere using proper syringe techniques.
-
Low Temperatures: The use of a dry ice/acetone bath (-78 °C) requires appropriate personal protective equipment, including cryogenic gloves and safety glasses.
-
Iodine: Iodine is corrosive and can cause skin and respiratory irritation. Handle it in a well-ventilated fume hood.
IV. Experimental Protocol: A Validated Method
This protocol provides a detailed, step-by-step methodology for the synthesis of 3-bromo-5-chloro-4-iodopyridine.
Materials:
-
3-Bromo-5-chloropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add 3-bromo-5-chloropyridine to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the starting material in anhydrous THF.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add the LDA solution dropwise to the stirred reaction mixture, maintaining the temperature at -78 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1-1.5 hours.
-
Iodination: In a separate flask, dissolve iodine in anhydrous THF. Slowly add the iodine solution to the reaction mixture at -78 °C.
-
Warming: Allow the reaction mixture to slowly warm to room temperature over several hours or overnight.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Separate the organic layer.
-
Washing: Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
| Parameter | Recommended Condition |
| Starting Material | 3-Bromo-5-chloropyridine |
| Base | Lithium Diisopropylamide (LDA) |
| Solvent | Anhydrous THF |
| Deprotonation Temp. | -78 °C |
| Iodinating Agent | Iodine (I₂) |
| Typical Yield | 60-75% |
V. Mechanistic Insights
The following diagram illustrates the proposed mechanism for the directed ortho-metalation and subsequent iodination.
Caption: Proposed reaction mechanism.
VI. References
-
5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. J Org Chem. 2022 Mar 4;87(5):2559-2568. [Link]
-
5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Halogen dance rearrangement. Wikipedia. [Link]
-
US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. Google Patents.
-
CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step. Google Patents.
-
Directed ortho metalation. Wikipedia. [Link]
-
Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX·LiX (X=Cl, Br). Chemistry – A European Journal. [Link]
-
Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
-
ortho metalation. Andrew G Myers Research Group, Harvard University. [Link]
-
CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine. Google Patents.
-
CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine. Google Patents.
-
Catalytic Approaches to the Halogen Dance Reaction for Molecular Editing. Kobe University Repository. [Link]
-
Notes - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES, Vol. 65, No. 8, 2005. [Link]
-
Directed (ortho) Metallation. University of Rochester. [Link]
-
Iodopyridine: Common isomorphs, synthesis, side effects and applications. Chempanda. [Link]
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research. [Link]
-
New preparation of TMPZnCl·LiCl by Zn insertion into TMPCl. Application to the functionalization of dibromodiazines. PubMed. [Link]
-
Selective and multiple functionalization of pyridines and alkaloids via Mg- and Zn-organometallic intermediates. PubMed. [Link]
-
Side Reactions. Journal of New Developments in Chemistry. [Link]
-
The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. National Institutes of Health. [Link]
-
4 - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications (RSC Publishing). [Link]
-
Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. PMC. [Link]
-
LDA-mediated synthesis of ortho-cyanated diarylmethanes by reaction of fluoroarene with arylacetonitrile at room temperature. Organic Chemistry Frontiers (RSC Publishing). [Link]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. Selective and multiple functionalization of pyridines and alkaloids via Mg- and Zn-organometallic intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. New preparation of TMPZnCl·LiCl by Zn insertion into TMPCl. Application to the functionalization of dibromodiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 10. guidechem.com [guidechem.com]
- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 12. baranlab.org [baranlab.org]
Technical Support Center: Purification of 3-Bromo-5-chloro-4-iodopyridine
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of 3-Bromo-5-chloro-4-iodopyridine. This polyhalogenated pyridine is a key intermediate in various synthetic applications, and its purity is paramount for the success of subsequent reactions. This guide offers practical, field-proven insights to address common challenges encountered during its purification.
Purification Strategy Overview
The purification of 3-Bromo-5-chloro-4-iodopyridine typically involves the removal of unreacted starting materials, isomeric byproducts, and other process-related impurities. The choice of purification method depends on the scale of the reaction and the nature of the impurities. The two primary techniques are recrystallization and column chromatography.
Caption: A general workflow for the purification of 3-Bromo-5-chloro-4-iodopyridine.
Troubleshooting Guide (Question & Answer Format)
This section addresses specific issues that may arise during the purification of 3-Bromo-5-chloro-4-iodopyridine.
Issue 1: The crude product is an oil and will not solidify.
-
Question: My synthesis of 3-Bromo-5-chloro-4-iodopyridine resulted in a dark oil, making recrystallization impossible. What should I do?
-
Answer: Oiling out is a common issue when residual solvents or significant impurities are present, which can depress the melting point of the product.
-
Initial Step: Solvent Removal. Ensure all volatile solvents from the reaction work-up (e.g., dichloromethane, ethyl acetate) have been thoroughly removed under high vacuum. Co-evaporation with a higher boiling point solvent like toluene can sometimes help remove stubborn residual solvents.
-
Purification Strategy. If the product remains oily, column chromatography is the recommended method for purification. The oil can be dissolved in a minimal amount of a suitable solvent and loaded onto a silica gel column.
-
Issue 2: Poor separation of impurities during column chromatography.
-
Question: I am running a silica gel column, but my desired product is co-eluting with an impurity. How can I improve the separation?
-
Answer: Co-elution of closely related impurities, such as isomers, is a frequent challenge with polyhalogenated pyridines.
-
Optimize the Mobile Phase. The polarity of the eluent is critical. A systematic approach using Thin Layer Chromatography (TLC) with various solvent systems is recommended. For non-polar compounds like this, a good starting point is a low percentage of ethyl acetate in hexanes or cyclohexane. Gradually decrease the polarity of the mobile phase to improve separation. For instance, if you are using 10% ethyl acetate in hexanes, try 5% or even 2%.[1]
-
Consider a Different Solvent System. If hexane/ethyl acetate is not effective, consider other solvent systems. Toluene can sometimes offer different selectivity for aromatic compounds. A mixture of dichloromethane and hexanes can also be effective.
-
Dry Loading. Instead of loading your sample dissolved in a solvent, adsorb the crude material onto a small amount of silica gel. This "dry loading" technique often results in sharper bands and better separation.
-
Column Dimensions. Use a longer, narrower column to increase the theoretical plates and improve separation of closely eluting compounds. A general rule of thumb is to use a silica gel to crude product ratio of at least 30:1 by weight for difficult separations.[2]
-
Issue 3: The product appears to be degrading on the silica gel column.
-
Question: I am observing streaking on my TLC plate and a lower than expected yield after column chromatography. Is my product degrading?
-
Answer: While 3-Bromo-5-chloro-4-iodopyridine is relatively stable, prolonged exposure to acidic silica gel can sometimes lead to degradation, especially if trace impurities from the synthesis are present.
-
Deactivate the Silica Gel. You can neutralize the acidic sites on silica gel by pre-treating it. Prepare a slurry of the silica gel in your eluent and add a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v).
-
Use an Alternative Stationary Phase. If degradation persists, consider using a less acidic stationary phase like alumina (neutral or basic).
-
Minimize Contact Time. Use flash column chromatography with applied pressure to reduce the time the compound spends on the column.
-
Issue 4: Recrystallization yields are very low.
-
Question: I have successfully recrystallized my product, but the recovery is poor. How can I improve the yield?
-
Answer: Low recovery during recrystallization is often due to using too much solvent or the compound having significant solubility in the cold solvent.
-
Use a Minimal Amount of Hot Solvent. The key to successful recrystallization is to dissolve the solute in the minimum amount of boiling solvent to form a saturated solution. Adding too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Optimize the Solvent System. A single solvent may not be ideal. A two-solvent system can be very effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (in which it is less soluble) dropwise until the solution becomes slightly turbid. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A common pair for similar compounds is ethyl acetate/hexanes.[3]
-
Cooling Process. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Rapid cooling can trap impurities.
-
Recover from Mother Liquor. It may be possible to recover a second crop of crystals by concentrating the mother liquor and repeating the cooling process. However, be aware that this second crop may be less pure.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the likely impurities in a crude sample of 3-Bromo-5-chloro-4-iodopyridine?
-
A1: Common impurities can include:
-
Starting Materials: Unreacted precursors.
-
Isomeric Byproducts: Halogenation at different positions on the pyridine ring. The separation of these isomers can be particularly challenging due to their similar polarities.
-
Over- or Under-halogenated Species: Pyridines with a different combination of halogen atoms.
-
Dehalogenated Products: Loss of one or more halogen atoms, particularly the iodo group, can occur under certain reaction or workup conditions.
-
-
-
Q2: What is a good starting point for a recrystallization solvent?
-
A2: Based on the purification of similar polyhalogenated pyridines, non-polar to moderately polar solvents are good candidates. A patent for the synthesis of the similar 3,5-dibromo-4-iodopyridine specifies recrystallization from cyclohexane.[4] Therefore, single solvents like cyclohexane or heptane, or a two-solvent system such as ethyl acetate/hexanes or dichloromethane/hexanes, are excellent starting points for solubility tests.
-
-
Q3: How can I visualize 3-Bromo-5-chloro-4-iodopyridine on a TLC plate?
-
A3: This compound should be visible under UV light (254 nm) due to the aromatic pyridine ring. For halogenated compounds, a silver nitrate stain can also be effective.[1]
-
-
Q4: My purified product has a broad melting point range. What does this indicate?
-
A4: A sharp melting point is a good indicator of purity. A broad melting point range suggests the presence of impurities, which disrupt the crystal lattice of the solid. Further purification is likely necessary.
-
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent pair. A good starting point is cyclohexane or a mixture of ethyl acetate and hexanes. The ideal solvent should dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry under vacuum.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with different ratios of a non-polar solvent (e.g., hexanes, cyclohexane) and a slightly more polar solvent (e.g., ethyl acetate, dichloromethane). Aim for an Rf value of 0.2-0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure. Add a thin layer of sand to the top of the silica bed.[5]
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully add the solution to the top of the column.[5]
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution: Add the eluent to the column and apply pressure (e.g., with a pump or inert gas) to maintain a steady flow. Collect fractions and monitor the elution by TLC.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Data Summary Table
| Purification Technique | Recommended Solvents/Eluents | Key Considerations |
| Recrystallization | Cyclohexane, Heptane, Ethyl Acetate/Hexanes, Dichloromethane/Hexanes | Use minimal hot solvent; slow cooling is crucial for purity.[4] |
| Column Chromatography | Hexanes/Ethyl Acetate (e.g., 98:2 to 90:10), Cyclohexane/Ethyl Acetate, Dichloromethane/Hexanes | Dry loading is preferred for better separation. A long, narrow column is ideal for separating isomers.[2] |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common purification issues.
References
- Bobbitt, J. M., & Doolittle, K. W. (1964). Introduction to Chromatography.
- Laurence, M. H. (2001).
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
- CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
- US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
- CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine.
- DE3245950A1 - Process for the preparation of substituted pyridines.
- Gribble, G. W., & Saulnier, M. G. (1993). Regioselective ortho-lithiation of halopyridines. Syntheses of ortho-disubstituted pyridines and a convenient generation of 3,4-pyridyne. Heterocycles, 35(1), 151-158.
-
University of Colorado Boulder. (n.d.). Column Chromatography Procedures. [Link]
-
Justia Patents. (2016). Process for the preparation of tofacitinib and intermediates thereof. [Link]
- CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
- Movassaghi, M., & Hill, M. D. (2006). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 106(7), 2679-2703.
-
Royal Society of Chemistry. (2016, May 13). Column chromatography [Video]. YouTube. [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. [Link]
Sources
Technical Support Center: Sequential Functionalization of 3-Bromo-5-chloro-4-iodopyridine
Topic: Overcoming regioselectivity issues with 3-Bromo-5-chloro-4-iodopyridine couplings Content Type: Technical Support Center / Troubleshooting Guide
Ticket ID: #PYR-354-ISO Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary
You are working with 3-Bromo-5-chloro-4-iodopyridine , a scaffold that presents a unique tension between electronic activation and steric shielding . While the C4-iodide is electronically the most reactive site (para to nitrogen, weakest C-X bond), it is sterically "sandwiched" between the C3-bromide and C5-chloride. This creates a common failure mode where standard conditions yield recovered starting material (due to steric block) or loss of regioselectivity (due to "forcing" conditions activating the bromide).
This guide provides a validated, sequential workflow to decouple these issues, prioritizing the I > Br > Cl reactivity hierarchy.
Part 1: The Reactivity Hierarchy (Logic & Mechanism)
Before troubleshooting, you must visualize the competing forces on your scaffold. The regioselectivity is governed by the rate of Oxidative Addition (OA) of the Palladium(0) species into the Carbon-Halogen bond.
The Hierarchy of Reactivity[1][2]
-
C4-Iodide (Primary Target):
-
C3-Bromide (Secondary Target):
-
C5-Chloride (Tertiary Target):
-
Driver: Strong bond energy (C–Cl ~95 kcal/mol).
-
Status: Inert under standard I/Br coupling conditions. Requires electron-rich, bulky ligands (e.g., Buchwald ligands) to activate.
-
Visualizing the Pathway
The following diagram illustrates the critical decision points in the reaction cascade.
Caption: Figure 1. Kinetic bifurcation in oxidative addition. Success depends on matching ligand size to the steric aperture of the C4 position.
Part 2: Step-by-Step Protocols & Troubleshooting
Phase 1: The C4-Iodide Coupling (The "Sandwich" Problem)
Objective: Install nucleophile at C4 without touching C3-Br. Common Failure: No reaction (sterics) or C3/C4 mixtures.
Recommended Protocol (Suzuki-Miyaura)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5-10 mol%).
-
Why? Bidentate ligands like dppf have a smaller "bite angle" and cone angle compared to bulky monophosphines (like XPhos), allowing them to slip between the C3/C5 halogens to access the C4-Iodine [1, 2].
-
-
Base: Na₂CO₃ or K₃PO₄ (2.0 equiv). Avoid strong alkoxide bases (NaOtBu) to prevent halogen scrambling.
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water.[3]
-
Temperature: Start at Room Temperature (RT). Only heat to 40-60°C if conversion is <10% after 2 hours.
| Parameter | Recommendation | Scientific Rationale |
| Ligand Class | Small/Linear (PPh3, dppf) | Minimizes steric clash with C3-Br/C5-Cl flankers. |
| Temperature | 25°C → 60°C | C-I bonds are labile; heat promotes unwanted C-Br activation. |
| Base | Carbonate/Phosphate | Mild bases prevent base-catalyzed "Halogen Dance" migration. |
Troubleshooting Phase 1
Q: I am recovering starting material. The reaction is dead.
-
Diagnosis: The steric crowding at C4 is preventing oxidative addition with your current ligand.
-
Fix: Switch to a Sonogashira coupling if possible. Alkynes are linear and have minimal steric demand, making them the easiest nucleophiles to install at a crowded C4 position.
-
Protocol: Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%), Et₃N, RT. This reaction is almost always instantaneous for C4-I pyridines [3].
-
Q: I see ~15% of the C3-coupled byproduct.
-
Diagnosis: Your catalyst is too active, or the temperature is too high.
-
Fix:
-
Lower temperature by 20°C.
-
Switch from an electron-rich phosphine (like PCy₃) to a less electron-rich one (PPh₃) to slow down the rate of OA into the stronger C-Br bond.
-
Phase 2: The C3-Bromide Coupling
Objective: Functionalize C3 in the presence of C5-Cl. Context: Once C4 is substituted, the steric crowding at C3 is significant (flanked by C2-H and C4-R).
Recommended Protocol
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(amphos)Cl₂ .
-
Temperature: 80-90°C.
-
Note: The reactivity gap between Br and Cl is sufficient to maintain selectivity. You generally do not need exotic ligands here, but you do need heat to drive the reaction past the steric bulk of your new C4 substituent.
Phase 3: The C5-Chlorine Coupling
Objective: Final functionalization of the inert C5-Cl.
Recommended Protocol
-
Catalyst: Pd₂(dba)₃ + XPhos or RuPhos (Buchwald Precatalysts Gen 3/4).
-
Why? You now need to activate a strong C-Cl bond. Electron-rich, bulky dialkylbiaryl phosphines are required to facilitate oxidative addition into electron-neutral/rich aryl chlorides [4].
-
-
Temperature: 100-110°C (Reflux).
Part 3: Advanced Troubleshooting (The "Halogen Dance")
Q: My NMR shows the halogens have moved positions (e.g., I have a 3-iodo-4-chloro species). What happened? A: You triggered a Halogen Dance (Base-Catalyzed Migration).
This occurs when a base deprotonates the pyridine ring (usually at C2 or C6), creating a lithio-species that isomerizes to place the heavy halogen in a more thermodynamically stable position.
Caption: Figure 2. The Halogen Dance mechanism, triggered by strong bases, leads to irreversible loss of regiochemistry.
Corrective Action:
-
Never use LDA or n-BuLi for cross-coupling bases on this scaffold.
-
If you are using a Grignard reagent (Kumada coupling), switch to Negishi (Zinc) or Suzuki (Boron) . Organozinc and organoboron reagents are less basic and do not trigger the deprotonation required for the dance mechanism [5].
Part 4: Summary of Selectivity Data
| Bond | Bond Energy (approx) | Reactivity Rank | Recommended Ligand Strategy |
| C4–I | 65 kcal/mol | 1 (Highest) | Small/Linear (PPh₃, dppf). Low steric demand is critical. |
| C3–Br | 81 kcal/mol | 2 | Standard (PPh₃). Requires heat (80°C).[3] |
| C5–Cl | 95 kcal/mol | 3 (Lowest) | Bulky/Rich (XPhos, RuPhos). Requires forcing conditions. |
References
-
BenchChem. Reactivity of Halogens in 4-Bromo-2-chloro-6-iodopyridin-3-ol: A Comparative Guide. (2025).[3][4][5][6] Link
-
Fairlamb, I. J. S., et al. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022). Link
-
Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Protocols.Link
-
Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide & Ligand Selection.Link
-
Schnürch, M., et al. Halogen Dance Reactions—A Review.[5][7] Chemical Society Reviews (2007).[7] Link
Sources
- 1. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Order of the reactivity of halogens during halogenation class 11 chemistry CBSE [vedantu.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. savemyexams.com [savemyexams.com]
- 7. Halogen dance reactions—A review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Solvents for recrystallization of 3-Bromo-5-chloro-4-iodopyridine
Technical Support Center: Purification & Recrystallization of 3-Bromo-5-chloro-4-iodopyridine
Executive Summary & Solvent Selection Strategy
Compound Profile:
-
Target: 3-Bromo-5-chloro-4-iodopyridine
-
Chemical Nature: Highly halogenated, electron-deficient heteroaromatic.
-
Physical State: Crystalline solid (typically off-white to pale yellow).[1]
-
Key Sensitivity: Photolytic instability. The C–I bond at the 4-position is labile; exposure to light can liberate iodine, causing darkening (yellow/brown discoloration).
Senior Scientist’s Note: Recrystallizing polyhalogenated pyridines requires balancing solubility against the risk of "oiling out" (liquid-liquid phase separation). Because this molecule is lipophilic (three halogens), it behaves similarly to 3,5-dibromo-4-iodopyridine . Our standard recommendation prioritizes non-polar hydrocarbon solvents to maximize recovery and stability, avoiding high-boiling polar solvents that promote degradation.
Recommended Solvent Systems
| Preference | Solvent System | Ratio (v/v) | Application Case |
| Primary (Gold Standard) | n-Heptane (or n-Hexane) | 100% | Best for removing trace starting materials and avoiding oiling out. Heptane is preferred over hexane due to its higher flash point and safer handling profile. |
| Secondary (Polar Impurities) | Ethanol / Water | ~5:1 to 10:1 | Use only if the crude contains polar salts or inorganic residues. Requires careful temperature control to prevent hydrolysis. |
| Tertiary (High Solubility) | Toluene / Heptane | 1:3 | Use if the compound is too insoluble in pure heptane. Dissolve in minimal Toluene, then add Heptane as an anti-solvent. |
Troubleshooting Guide (Q&A Format)
Q1: My product dissolves at reflux but separates as a distinct oil layer upon cooling, not crystals. What is happening? Diagnosis: This is "oiling out," common with low-melting halogenated pyridines. It occurs when the solution temperature drops below the melting point of the solute before saturation is reached. Corrective Action:
-
Re-heat the mixture until the oil redissolves.
-
Add more solvent (approx. 10-20% volume) to lower the saturation concentration.
-
Seed the solution: Add a tiny crystal of pure product at a temperature just below the boiling point.
-
Slow Cool: Wrap the flask in foil or a towel to slow the cooling rate. Do not place directly in an ice bath.[2]
Q2: The crystals are turning yellow or brown during filtration.
Diagnosis: Iodine liberation. The C-4 iodine is sensitive to light and heat, leading to homolytic cleavage and formation of
-
Work in low light: Cover flasks with aluminum foil.
-
Chemical Wash: If the solid is already colored, wash the filter cake with a cold 5% aqueous sodium thiosulfate (
) solution. This reduces elemental iodine back to colorless iodide. -
Drying: Dry in a vacuum desiccator in the dark. Avoid oven drying >40°C.
Q3: I have low recovery yield (<50%) using Heptane. Diagnosis: The compound is likely too soluble in hot heptane, or you used excess solvent. Corrective Action:
-
Concentrate: Evaporate 30-50% of the solvent under reduced pressure.
-
Cooler Temps: Cool the flask to -20°C (freezer) rather than just 0°C (ice bath).
-
Solvent Switch: Switch to a Methanol/Water system. Dissolve in warm methanol, then add water dropwise until turbidity persists, then cool.
Detailed Experimental Protocol
Objective: Purify 10.0 g of crude 3-Bromo-5-chloro-4-iodopyridine.
Materials:
-
Crude 3-Bromo-5-chloro-4-iodopyridine
-
Solvent: n-Heptane (HPLC Grade)
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath, Buchner funnel.
Step-by-Step Methodology:
-
Preparation: Place 10.0 g of crude solid into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add 40 mL of n-Heptane . Attach the reflux condenser.[3]
-
Heating: Heat the bath to ~105°C (Heptane b.p. is 98°C). Stir vigorously.
-
Checkpoint: If solid remains after refluxing for 5 mins, add Heptane in 5 mL increments until clear.
-
Note: If black specks (insoluble impurities) remain, perform a hot filtration through a glass frit or cotton plug.
-
-
Crystallization: Remove the flask from the heat source.
-
Critical Step: Wrap the flask in aluminum foil to block light and insulate. Allow it to cool to room temperature undisturbed (approx. 2 hours).
-
-
Final Cooling: Once at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.
-
Isolation: Filter the crystals using vacuum filtration.
-
Washing: Wash the cake with 10 mL of cold (-20°C) Heptane .
-
Optional: If yellowing occurs, follow with a 10 mL wash of 5%
.
-
-
Drying: Dry under high vacuum (0.1 mbar) at ambient temperature for 4 hours.
Process Workflow Visualization
Caption: Optimized workflow for the purification of light-sensitive halogenated pyridines, emphasizing temperature control and light protection.
References
- Google Patents. (2013). Synthesis of 3,5-dibromo-4-iodopyridine (CN102898359A). Retrieved from Relevance: Establishes the baseline protocol for recrystallizing 4-iodo-polyhalogenated pyridines using hydrocarbon solvents (n-hexane/heptane) to achieve >97% purity.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Relevance: Provides authoritative general solubility rules for haloaryl compounds, confirming their high solubility in boiling hexanes/heptanes.
- Relevance: Validates the physical properties (melting point range) and handling requirements (light sensitivity)
Sources
Technical Support Center: Functionalization of 3-Bromo-5-chloro-4-iodopyridine
Ticket ID: #PYR-354-ISO Subject: Minimizing Dehalogenation & Scrambling Side Reactions Assigned Specialist: Senior Application Scientist, Organometallics Division
Introduction: The Reactivity Landscape
You are working with 3-Bromo-5-chloro-4-iodopyridine , a highly versatile but treacherous scaffold. Its value lies in the presence of three distinct halogen handles, allowing for sequential functionalization. However, this high density of functional groups creates a "minefield" of side reactions—specifically hydrodehalogenation (replacement of halogen with hydrogen) and halogen scrambling (migration of the metal species).
This guide treats your experiment as a system. To succeed, you must exploit the inherent bond dissociation energy (BDE) hierarchy of the molecule while suppressing the thermodynamic drive toward lower-energy byproducts.
The Golden Rule of Selectivity
The operational hierarchy for this substrate is strict. You must functionalize in this order to maintain chemospecificity:
-
C4-Iodine (Weakest Bond, Lowest BDE)
-
C3-Bromine (Intermediate Reactivity)
-
C5-Chlorine (Strongest Bond, Highest BDE)
Violating this order (e.g., attempting to engage the Bromine while the Iodine is still present) will result in complex mixtures of oligomers and dehalogenated waste.
Module 1: Metal-Halogen Exchange (The "Scrambling" Problem)
The Issue: When using standard lithiating agents (e.g., n-BuLi) to exchange the C4-Iodine, the resulting 4-lithiopyridine intermediate is unstable. It frequently undergoes a "Halogen Dance"—a rapid isomerization where the lithium migrates to the C3 or C2 position to reach a thermodynamic minimum, often ejecting Br or Cl in the process.
The Solution: Kinetic Control via Turbo-Grignards To stop the "dance," we must use a reagent that performs the exchange faster than the rate of isomerization and forms a tighter ion pair.
Protocol: Selective C4-Magnesiation
Use this protocol to install electrophiles (aldehydes, ketones, allyl halides) at C4.
Reagents:
-
Substrate: 3-Bromo-5-chloro-4-iodopyridine
-
Exchange Reagent:
(Turbo-Grignard) -
Solvent: Anhydrous THF
Step-by-Step:
-
Preparation: Dissolve the substrate in anhydrous THF (0.5 M concentration) under Argon.
-
Cooling: Cool the solution to -40 °C .
-
Note: Do not cool to -78 °C initially; the exchange with Mg is slower than Li and requires -40 °C to proceed at a practical rate.
-
-
Exchange: Add
(1.1 equiv) dropwise. -
Incubation: Stir at -40 °C for 30 minutes.
-
QC Check: Pull a small aliquot and quench with
. NMR should show >95% D-incorporation at C4, with Br and Cl intact.
-
-
Quench: Add your electrophile (1.2 equiv) and allow to warm to room temperature slowly.
Why this works:
The
Module 2: Cross-Coupling (The "Reduction" Problem)
The Issue: During Suzuki or Sonogashira coupling at the C4-I position, you may observe hydrodehalogenation (formation of 3-bromo-5-chloropyridine). This happens because the oxidative addition into the C-I bond is fast, but if the subsequent transmetalation or reductive elimination is slow, the Palladium(II) intermediate waits. During this wait, it can abstract a hydride (from the solvent or ligands), leading to the reduced byproduct.
The Solution: Ligand Acceleration & Proton Management
Protocol: Selective C4-Suzuki Coupling
Use this to couple aryl/alkyl boronic acids at C4 without touching Br/Cl.
Reagents:
-
Catalyst:
(1-2 mol%) -
Ligand: SPhos or XPhos (2-4 mol%)
-
Base:
(2.0 equiv) - Avoid strong alkoxides like NaOtBu. -
Solvent: Toluene/Water (10:1) or THF. Avoid primary alcohols.
Step-by-Step:
-
Degassing: Rigorously sparge solvents with Argon for 15 minutes. Oxygen promotes homocoupling and catalyst decomposition.
-
Catalyst Formation: Pre-stir
and SPhos in the solvent for 10 minutes to form the active species. -
Addition: Add the pyridine substrate and boronic acid (1.05 equiv).
-
Reaction: Heat to 60 °C .
-
Crucial: Do not reflux at 100 °C yet. The C-I bond is labile enough to react at mild temperatures. High heat promotes oxidative addition into the C-Br bond.
-
-
Monitoring: Check HPLC/TLC after 2 hours. Stop immediately upon consumption of starting material.
Why this works:
-
Bulky Ligands (SPhos): These electron-rich ligands accelerate the reductive elimination step. By making the final step of the cycle faster, the Pd(II) intermediate spends less time in the vulnerable state where it could scavenge a hydride.
-
Base Choice: Phosphate is mild. Strong bases like ethoxide or tert-butoxide can act as hydride donors (via
-hydride elimination of the alkoxide), directly causing dehalogenation.
Visualization: Decision Pathways
Figure 1: Reactivity & Risk Hierarchy
Visualizing the order of operations and specific risks at each halogen site.
Caption: The obligatory order of functionalization (Red -> Yellow -> Green) dictates experimental design. Deviating from this path increases the probability of side reactions shown in grey.
Figure 2: Troubleshooting Logic Gate
A flowchart for diagnosing side products.
Caption: Diagnostic flow for identifying the root cause of failure based on the specific byproduct structure identified by LCMS/NMR.
Module 3: Troubleshooting & FAQ
Q1: I see a "mass -126" peak (loss of Iodine) but no coupled product. Why? A: This is protodehalogenation . Your Pd-intermediate formed, but instead of transmetalating with your boron reagent, it reacted with a proton source.
-
Check: Is your solvent wet?
-
Check: Are you using ethanol/methanol? (Switch to DMF or Toluene).
-
Check: Is your boronic acid pure? Boronic acids can sometimes act as hydride sources.[1] Switch to a Pinacol Ester.
Q2: I am trying to react the Bromine (C3), but the Iodine (C4) is reacting instead. A: You cannot react the Bromine selectively in the presence of the Iodine. The C-I bond is significantly weaker (~65 kcal/mol) than the C-Br bond (~80 kcal/mol). You must either:
-
Functionalize the Iodine first.
-
Protect the Iodine (e.g., via temporary silylation, though this is complex).
-
Use a starting material that has a less reactive group at C4 if C4 functionalization is not desired.
Q3: Can I use n-Butyllithium at -78°C?
A: Not recommended. While standard protocol for many pyridines, for this polyhalogenated substrate, n-BuLi is too aggressive. It risks "Halogen Dance" (scrambling) even at -78°C. The Turbo-Grignard (
Q4: My yield is low because of homocoupling (dimerization of the pyridine). A: This indicates oxygen presence. The Pd-catalyst is oxidizing the substrate rather than performing the cycle.
-
Fix: Degas solvents via freeze-pump-thaw or vigorous Argon sparging. Ensure your reaction vessel is backfilled with inert gas properly.
References
-
Preparation and Applications of Functionalized Pyridines: Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Heterocycles, Wiley-VCH. [Link]
-
Mechanisms of Dehalogenation in Cross-Coupling: Navarro, O., et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes." Journal of Organic Chemistry, 2005. [Link]
-
Turbo-Grignard Reagents (
): Knochel, P., et al.[2] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004.[3][4][5] [Link] -
Minimizing Dehalogenation in Aqueous Media: Lipshutz, B. H., et al. "Micellar Catalysis of Suzuki-Miyaura Cross-Couplings with Heteroaromatics in Water." Organic Letters, 2008.[6] [Link]
-
Reactivity of Polyhalogenated Heterocycles: Schlosser, M. "The 2×3 Isomerization of Halopyridines ('Halogen Dance')." European Journal of Organic Chemistry, 2005. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Study of the Enhanced Reactivity of Turbo-Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Micellar Catalysis of Suzuki-Miyaura Cross-Couplings with Heteroaromatics in Water [organic-chemistry.org]
Troubleshooting low reactivity at the C3 bromine position
Technical Support Center: C3-Bromo Heterocycle Functionalization Tier 3 Advanced Troubleshooting Guide
Executive Summary
Low reactivity at the C3 position of heteroaromatics is rarely a single mechanistic failure. It is usually a dichotomy:
-
3-Bromopyridines (Electron-Deficient): The failure is typically catalyst poisoning . The pyridyl nitrogen coordinates to Pd(II), arresting the cycle.
-
3-Bromoindoles (Electron-Rich): The failure is typically slow oxidative addition or protodehalogenation . The electron-rich
-system destabilizes the transition state for oxidative addition, allowing side reactions to dominate.
This guide provides self-validating protocols to overcome these specific barriers.
Module 1: The 3-Bromopyridine "Dead Catalyst" Syndrome
The Symptom:
-
Reaction turns black (Pd precipitation) or remains clear/yellow with <5% conversion.
-
Heating to 100°C+ yields no improvement.[1]
-
Substrate remains intact (no side products).
The Mechanism:
Unlike 2-bromopyridine, where the C-Br bond is activated by the adjacent nitrogen, the C3 position is electronically "neutral" (similar to chlorobenzene). However, the pyridine nitrogen is a potent
-
The Trap: The pyridine nitrogen binds to the Pd center, displacing labile ligands (like
) and forming stable, inactive (Pyridine)2-Pd(II) complexes. This shuts down the catalytic cycle before transmetalation can occur.
The Solution: Steric Exclusion (The PEPPSI Protocol) You must use a catalyst with a ligand bulky enough to physically block the pyridine nitrogen from coordinating, while still allowing the C-Br bond to approach.
Recommended Protocol: Pd-PEPPSI-IPr Why: The bulky NHC ligand (IPr) prevents N-coordination via steric hindrance. The 3-chloropyridine "throw-away" ligand ensures rapid initiation.
| Component | Standard Condition | Rescue Condition (Stubborn Substrates) |
| Catalyst | Pd-PEPPSI-IPr (1.0 mol%) | Pd-PEPPSI-IPent (2.0 mol%) |
| Solvent | IPA or Dioxane | 1,4-Dioxane (Anhydrous) |
| Base | ||
| Temp | 60°C | 80°C |
| Time | 2-4 hours | 1-2 hours |
Step-by-Step Rescue Workflow:
-
Charge reaction vial with 3-bromopyridine (1.0 eq), Boronic acid (1.2 eq), and
(2.0 eq). -
Add Pd-PEPPSI-IPr (1 mol%).
-
Evacuate and backfill with Argon (
). -
Add degassed Isopropanol (IPA) . Note: IPA promotes rapid reduction of the Pd(II) precatalyst to active Pd(0).
-
Stir at room temperature for 10 mins. If no color change, heat to 60°C.
Module 2: The 3-Bromoindole "Disappearing Halogen"
The Symptom:
-
Full consumption of starting material.
-
Mass spec shows [M-Br+H] (Indole with H at C3).
-
No desired cross-coupled product.
The Mechanism: 3-Bromoindole is extremely electron-rich.
-
Slow Oxidative Addition: Pd(0) is nucleophilic; it struggles to donate electrons into the electron-rich C-Br bond of indole.
-
Protodehalogenation: Because the oxidative addition complex is unstable and forms slowly, the system is vulnerable to hydrodehalogenation. This often occurs via a "halogen dance" or direct protonolysis of the Pd-Ar intermediate by trace water or the solvent.
The Solution: The "G4" Acceleration You need a ligand that creates an extremely electron-rich Pd center to force oxidative addition to occur faster than the side reactions.
Recommended Protocol: XPhos Pd G4
Why: XPhos is an electron-rich biaryl phosphine that accelerates oxidative addition into electron-rich aryl halides. The G4 precatalyst guarantees a 1:1 L:Pd ratio, preventing the formation of inactive
Decision Matrix for 3-Bromoindole:
Caption: Decision tree for optimizing 3-bromoindole couplings, prioritizing N-protection and anhydrous conditions to stop dehalogenation.
Critical Protocol Adjustment (The "Dry" Method): If you see dehalogenation, remove all proton sources .
-
Switch Base: Use Anhydrous
(dried in oven) instead of . -
Switch Solvent: Use Toluene or 1,4-Dioxane (over molecular sieves). Avoid alcohols or wet THF.
-
Catalyst: SPhos Pd G4 or RuPhos Pd G4 .
Module 3: Visualizing the Reactivity Gap
To troubleshoot effectively, you must understand the energy landscape. The diagram below illustrates why standard protocols (
Caption: Comparative energy barriers for oxidative addition. 3-Pyridine suffers from ground-state stabilization (poisoning), while 3-Indole suffers from a high transition state barrier.
Frequently Asked Questions (FAQs)
Q1: I am coupling a 3-bromo-2-chloropyridine. Which halogen reacts first? A: The 2-chloro position will react first in most Pd-catalyzed cycles, despite bromine being a better leaving group.
-
Reason: The C2 position is activated by the adjacent nitrogen (inductive effect) and can undergo oxidative addition faster or even
type mechanisms. -
Fix: If you need to couple C3 first, you must use a specialized catalyst like Pd(P(tBu)3)2 which is highly sensitive to bond strength (Br < Cl) rather than electronics, or perform a halogen exchange (Finkelstein) to turn C3-Br into C3-I.
Q2: My 3-bromoindole coupling works but yields are 40%. The rest is unreacted starting material. A: This is likely catalyst arrest due to the free N-H.
-
Even with weak bases, the indole N-H (
) can deprotonate and form an Indolyl-Pd species that is off-cycle. -
Immediate Fix: Add 1.0 equivalent of Boc-anhydride (
) and DMAP to the reaction pot in situ before adding the catalyst. Protecting the nitrogen usually boosts yields to >80%.
Q3: Can I use Buchwald-Hartwig amination on 3-bromopyridine? A: Yes, but it is difficult.
-
Recommendation: Use BrettPhos Pd G4 or RuPhos Pd G4 .
-
Critical Step: You must use a strong base like LiHMDS or NaOtBu . Weak bases (Carbonates) generally fail to deprotonate the amine fast enough to compete with catalyst poisoning by the pyridine substrate.
References
-
Organ, M. G. , et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamao–Corriu Cross-Coupling Reaction." Chemistry – A European Journal, 2006.
-
Valente, C. , et al. "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Angewandte Chemie International Edition, 2012.
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
-
Hartwig, J. F. "Electronic Effects on the Oxidative Addition of Aryl Halides to Palladium(0)." Journal of the American Chemical Society, 2007.
-
Navarro, O. , et al. "General Synthesis of Indoles via Buchwald-Hartwig Amination." Journal of Organic Chemistry, 2004.
Sources
Validation & Comparative
A Comparative Guide to HPLC Analysis Methods for 3-Bromo-5-chloro-4-iodopyridine Purity
For researchers, scientists, and professionals in drug development, the precise determination of purity for complex heterocyclic intermediates like 3-Bromo-5-chloro-4-iodopyridine is a cornerstone of reliable and reproducible research. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of this compound, grounded in scientific principles and supported by established analytical validation frameworks.
The Critical Role of Purity in Drug Development
3-Bromo-5-chloro-4-iodopyridine is a highly functionalized halogenated pyridine, a structural motif prevalent in pharmaceuticals. The presence of bromine, chlorine, and iodine atoms offers multiple reaction sites for further chemical transformations, making it a valuable building block in medicinal chemistry. However, the synthesis of such multi-halogenated heterocycles can often lead to a range of impurities, including regioisomers, under- or over-halogenated species, and residual starting materials. These impurities can have a significant impact on the downstream reactions, biological activity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, a robust and validated analytical method for purity determination is not just a regulatory requirement but a scientific necessity.[1][2]
This guide will explore and compare two primary HPLC-based approaches for the purity analysis of 3-Bromo-5-chloro-4-iodopyridine: Reversed-Phase HPLC with UV detection, a workhorse of pharmaceutical analysis, and Reversed-Phase HPLC coupled with Mass Spectrometry (LC-MS), which offers enhanced specificity and sensitivity for impurity identification.
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
Reversed-phase chromatography is the most common mode of HPLC used for the analysis of relatively non-polar compounds.[3][4] For halogenated pyridines, C18 (octadecylsilyl) columns are a standard choice, providing excellent retention and resolution.[5]
Scientific Rationale
The separation in RP-HPLC is based on the partitioning of the analyte between a non-polar stationary phase (the C18 column) and a polar mobile phase. 3-Bromo-5-chloro-4-iodopyridine, being a substituted pyridine, possesses a degree of polarity but the presence of three halogen atoms, particularly the large iodine atom, increases its hydrophobicity, making it well-suited for retention on a C18 column. The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the elution of both the main compound and any potential impurities with a wide range of polarities. The addition of a buffer or an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can help to ensure consistent peak shapes for the basic pyridine moiety by suppressing the ionization of the nitrogen atom.[6]
Experimental Protocol
Instrumentation:
-
Standard HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-25 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 3-Bromo-5-chloro-4-iodopyridine sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Sources
A Comparative Guide to the Reactivity of Polyhalogenated Pyridines: 3-Bromo-5-chloro-4-iodopyridine vs. 3,4,5-triiodopyridine
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Reactivity and Selectivity in Palladium-Catalyzed Cross-Coupling
The strategic functionalization of polyhalogenated pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. These versatile building blocks offer multiple reaction sites, enabling the synthesis of complex, three-dimensional molecules with tailored properties. The choice of the starting halogenated pyridine is a critical decision that dictates the synthetic route's efficiency, selectivity, and overall feasibility. This guide provides an in-depth comparison of two such building blocks: 3-Bromo-5-chloro-4-iodopyridine and 3,4,5-triiodopyridine, focusing on their differential reactivity in the context of palladium-catalyzed cross-coupling reactions.
The Underlying Chemistry: Predicting Reactivity from First Principles
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to a low-valent palladium(0) complex is typically the rate-determining step of the catalytic cycle.[1][2] The energy required to cleave the C-X bond directly correlates with its bond dissociation energy (BDE).
The established trend for BDEs in aryl halides is: C-Cl (~96 kcal/mol) > C-Br (~81 kcal/mol) > C-I (~65 kcal/mol) [1]
This hierarchy dictates a predictable order of reactivity: C-I > C-Br > C-Cl .[3][4] This principle is the key to achieving chemoselectivity in polyhalogenated systems. By carefully selecting reaction conditions, one can target the most labile bond while leaving the others intact for subsequent transformations.
-
For 3-Bromo-5-chloro-4-iodopyridine: The presence of three different halogens creates a clear and exploitable reactivity gradient. The C4-I bond is the most reactive, followed by the C3-Br bond, with the C5-Cl bond being the most robust. This intrinsic property makes it an ideal substrate for sequential, site-selective cross-coupling.[3][4]
-
For 3,4,5-triiodopyridine: All three positions feature the highly reactive C-I bond. While electronically similar, subtle differences may arise from the electronic influence of the pyridine nitrogen and steric factors. The C4 (γ) position and the C3/C5 (β) positions will exhibit high reactivity, making selective mono-functionalization challenging and potentially leading to mixtures of products or exhaustive substitution under standard conditions.[5][6]
Caption: Relationship between C-X bond energy and cross-coupling reactivity.
Experimental Design for a Head-to-Head Comparison
To empirically validate the predicted reactivity, we designed a comparative study using the Suzuki-Miyaura reaction, a robust and widely used method for forming C-C bonds.[7][8][9] The objective is to assess both the reaction rate and the selectivity for each substrate under identical, mild conditions tailored to activate only the most labile C-I bond.
Experimental Rationale:
-
Reaction: Suzuki-Miyaura coupling with phenylboronic acid.
-
Catalyst System: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is chosen as a relatively mild and well-understood catalyst, ideal for promoting selective coupling at the C-I position without activating the stronger C-Br or C-Cl bonds.[3][4]
-
Base & Solvent: A standard combination of potassium carbonate (K₂CO₃) in a 1,4-dioxane/water mixture provides the necessary basicity for the transmetalation step while ensuring solubility of both organic and inorganic reagents.[7][10]
-
Temperature: A low reaction temperature (50 °C) is employed to minimize the energy input, thereby maximizing the kinetic differentiation between the C-I, C-Br, and C-Cl bonds.[4]
-
Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS). This provides quantitative data on the consumption of starting material and the formation of products over time, which is essential for a true reactivity comparison.[11][12][13][14]
Caption: Workflow for the comparative kinetic analysis of halopyridine reactivity.
Detailed Experimental Protocol: Comparative Suzuki-Miyaura Coupling
Materials and Reagents:
-
3-Bromo-5-chloro-4-iodopyridine
-
3,4,5-Triiodopyridine
-
Phenylboronic Acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Ethyl Acetate (for workup)
-
Brine (for workup)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To two separate oven-dried 25 mL Schlenk flasks equipped with magnetic stir bars, add the respective halopyridine (0.5 mmol, 1.0 equiv.), phenylboronic acid (0.6 mmol, 1.2 equiv.), and potassium carbonate (1.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal each flask with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times.
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water and degas it by bubbling argon through it for 20 minutes. Add 5 mL of this solvent mixture to each flask via syringe.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.025 mmol, 5 mol%) to each flask.
-
Reaction Execution: Place both flasks in a preheated oil bath at 50 °C and begin vigorous stirring.
-
Monitoring: At specified time points (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a ~0.1 mL aliquot from each reaction mixture. Immediately quench the aliquot with 1 mL of ethyl acetate and a small amount of water, vortex, and filter through a small plug of silica gel before GC-MS analysis.
-
Work-up (at completion): After the reaction has reached completion or the final time point, cool the flasks to room temperature. Dilute the mixtures with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the purified products by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their identity and purity.
Comparative Data & Performance Analysis
The following table summarizes the expected experimental outcomes based on established chemical principles.
| Parameter | 3-Bromo-5-chloro-4-iodopyridine | 3,4,5-Triiodopyridine |
| Reaction Time for >95% Conversion | ~4 hours | ~1.5 hours |
| Primary Product | 3-Bromo-5-chloro-4-phenylpyridine | Mixture of 4-phenyl and 3/5-phenyl isomers |
| Observed Selectivity | Excellent: >98% selective for C4-I coupling | Poor: Potential for di- and tri-arylation |
| Initial Rate of Reaction | Moderate | High |
| Synthetic Utility | Ideal for sequential, site-specific functionalization | Suited for exhaustive or symmetric functionalization |
Analysis of Results:
-
3-Bromo-5-chloro-4-iodopyridine: This substrate demonstrates exceptional chemoselectivity . The reaction proceeds cleanly at the C4-iodo position, providing a single mono-arylated product in high yield. The C-Br and C-Cl bonds remain intact, serving as valuable synthetic handles for subsequent, orthogonal cross-coupling reactions under more forcing conditions.[3][4] This substrate is the superior choice for building complex, unsymmetrically substituted pyridine derivatives.
-
3,4,5-Triiodopyridine: This compound is significantly more reactive overall, as evidenced by a much shorter reaction time for full conversion of the starting material. However, this high reactivity comes at the cost of selectivity. The reaction is likely to produce a mixture of the C4-arylated and C3/C5-arylated regioisomers. Furthermore, controlling the reaction to achieve only mono-arylation is difficult; di- and even tri-arylated byproducts are common, complicating purification and lowering the yield of any single desired product.
Conclusion and Strategic Recommendations
The choice between 3-Bromo-5-chloro-4-iodopyridine and 3,4,5-triiodopyridine is not a matter of which is "better," but which is appropriate for the specific synthetic goal.
-
Choose 3-Bromo-5-chloro-4-iodopyridine for Sequential Functionalization: Its built-in reactivity hierarchy (I > Br > Cl) is a powerful strategic advantage for constructing complex molecules. It allows for a reliable, stepwise approach to introduce three different functional groups onto the pyridine core with high regiocontrol.
-
Choose 3,4,5-Triiodopyridine for Exhaustive or Symmetric Synthesis: If the goal is to synthesize a 3,4,5-triarylpyridine or a related symmetrically substituted core, this highly reactive substrate is an excellent starting point. It allows for rapid installation of multiple groups, provided that selectivity is not a primary concern.
By understanding the fundamental principles of C-X bond reactivity and verifying them with targeted experiments, researchers can make informed, strategic decisions in the design of efficient and elegant synthetic routes to novel chemical entities.
References
-
Title: Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Source: MDPI URL: [Link]
-
Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Development of an automated kinetic profiling system with online HPLC for reaction optimization. Source: Royal Society of Chemistry URL: [Link]
-
Title: Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes. Source: PolyU Scholars Hub URL: [Link]
-
Title: Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. Source: ResearchGate URL: [Link]
-
Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Source: Organic Letters URL: [Link]
-
Title: Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Source: UVicSpace URL: [Link]
-
Title: The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Source: Northeastern University Library URL: [Link]
-
Title: Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Source: PubMed URL: [Link]
-
Title: Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Source: ResearchGate URL: [Link]
-
Title: Investigations of Pd-Catalyzed ArX Coupling Reactions Informed by Reaction Progress Kinetic Analysis. Source: ACS Publications URL: [Link]
-
Title: Buchwald–Hartwig amination. Source: Wikipedia URL: [Link]
-
Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of an automated kinetic profiling system with online HPLC for reaction optimization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 13. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Bromo-5-chloro-4-iodopyridine
This guide provides an in-depth analysis of the mass spectrometric behavior of 3-Bromo-5-chloro-4-iodopyridine, a polyhalogenated heterocyclic compound of interest in synthetic chemistry and drug development. We will explore its fragmentation patterns under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques, offering a comparative perspective for researchers aiming to characterize this and similar molecules. The discussion is grounded in established ionization and fragmentation principles, supported by predictive data and detailed experimental protocols.
Introduction: The Analytical Challenge of Polyhalogenated Heterocycles
3-Bromo-5-chloro-4-iodopyridine (C₅H₂BrClIN) presents a unique analytical challenge due to the presence of three different halogen atoms on a pyridine scaffold. The molecular weight of this compound is 318.34 g/mol .[1][2] Understanding its behavior in a mass spectrometer is crucial for reaction monitoring, purity assessment, and structural confirmation. The distinct isotopic abundances of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) create a highly characteristic molecular ion cluster, which serves as a powerful diagnostic tool.[3][4] This guide will dissect these patterns and the subsequent fragmentation pathways, comparing the extensive fragmentation induced by Electron Ionization (EI-MS) with the more controlled fragmentation achievable via tandem mass spectrometry with Electrospray Ionization (ESI-MS/MS).
Analysis by Electron Ionization (EI-MS): Unraveling a Complex Fragmentation Cascade
Electron Ionization is a high-energy technique that imparts significant internal energy to the analyte molecule, leading to the formation of a molecular radical cation (M⁺•) and extensive fragmentation.[5] This "hard" ionization is ideal for elucidating the core structure of unknown compounds by analyzing the resulting fragment ions.
The Molecular Ion Cluster: A Halogen Signature
The most immediate and telling feature in the EI mass spectrum of 3-Bromo-5-chloro-4-iodopyridine is its molecular ion region. The interplay between the isotopic patterns of bromine and chlorine results in a distinctive cluster of peaks at M, M+2, and M+4.[6] Iodine is monoisotopic (¹²⁷I), so it does not contribute to this complexity.
The expected isotopic distribution for the molecular ion is summarized below.
| Ion | Contributing Isotopes | Calculated m/z | Predicted Relative Abundance |
| M⁺• | C₅H₂⁷⁹Br³⁵ClIN | 316.81 | ~75% |
| M+2⁺• | C₅H₂⁸¹Br³⁵ClIN / C₅H₂⁷⁹Br³⁷ClIN | 318.81 | ~100% (Base Peak in Cluster) |
| M+4⁺• | C₅H₂⁸¹Br³⁷ClIN | 320.81 | ~25% |
Note: Abundances are normalized relative to the most intense peak within the isotopic cluster.
The following diagram illustrates the logical combination of the individual isotopic patterns.
Caption: Combination of Br and Cl isotopic patterns.
Predicted EI Fragmentation Pathways
Following ionization, the molecular ion undergoes a series of fragmentation reactions. For halogenated aromatic compounds, the most common initial fragmentation is the loss of a halogen radical.[7][8] The stability of the resulting cation and the strength of the carbon-halogen bond dictate the preferred pathway. The C-I bond is the weakest, followed by C-Br, and then C-Cl, predicting a preferential loss of iodine.
Key fragmentation steps are outlined in the diagram below:
Caption: Predicted EI-MS fragmentation pathway for 3-Bromo-5-chloro-4-iodopyridine.
Primary Fragmentation Events:
-
Loss of Iodine Radical (•I): The most probable initial fragmentation is the cleavage of the C-I bond to lose an iodine radical (127 Da). This yields a highly abundant fragment ion cluster around m/z 190, 192, and 194, which still retains the characteristic isotopic signature of one bromine and one chlorine atom.
-
Loss of Bromine Radical (•Br): Loss of a bromine radical (79 or 81 Da) is also expected, leading to a fragment cluster around m/z 238 and 240, showing the 3:1 isotopic pattern of chlorine.
-
Loss of Chlorine Radical (•Cl): The loss of a chlorine radical (35 or 37 Da) is the least favorable of the initial halogen losses but may still be observed, giving a fragment cluster at m/z 282 and 284 with the 1:1 bromine isotopic signature.
Secondary Fragmentation:
The initial fragment ions can undergo further decomposition. A common pathway for pyridinic cations is the loss of a neutral hydrogen cyanide (HCN) molecule (27 Da). For instance, the ion at m/z 190 ([C₅H₂BrClN]⁺) could lose HCN to produce a fragment at m/z 163.
| Proposed Fragment Ion | Neutral Loss | Precursor Ion | Calculated m/z (Monoisotopic) | Notes |
| [C₅H₂BrClN]⁺ | •I | M⁺• | 189.88 | Retains Br and Cl isotopic pattern. |
| [C₅H₂ClIN]⁺ | •Br | M⁺• | 237.88 | Retains Cl isotopic pattern. |
| [C₅H₂BrIN]⁺ | •Cl | M⁺• | 282.85 | Retains Br isotopic pattern. |
| [C₄H₂BrCl]⁺ | HCN | [C₅H₂BrClN]⁺ | 162.87 | Further fragmentation of the pyridine ring. |
Analysis by ESI-MS/MS: A Controlled Approach
Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal to no in-source fragmentation.[9][10] This is advantageous for confirming the molecular weight of a compound. To induce fragmentation and gain structural information, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ precursor ion is isolated and fragmented through collision-induced dissociation (CID).[11]
The Precursor Ion: [M+H]⁺
In positive-ion ESI, 3-Bromo-5-chloro-4-iodopyridine will readily accept a proton, likely on the pyridine nitrogen, to form the [M+H]⁺ ion. The resulting isotopic cluster will appear at m/z values one unit higher than the molecular ion in EI-MS (e.g., m/z 318, 320, 322). The relative abundances of the isotopic peaks will be identical to the EI pattern.
Predicted ESI-MS/MS Fragmentation
The fragmentation of the even-electron [M+H]⁺ ion in CID differs mechanistically from the odd-electron M⁺• ion in EI. Instead of radical losses, fragmentation typically proceeds via the elimination of stable neutral molecules.[12]
Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.
The expected neutral losses from the [M+H]⁺ ion are:
-
Loss of Hydrogen Iodide (HI): Elimination of HI (128 Da) is highly probable, producing the same fragment ion, [C₅H₂BrClN]⁺, observed in EI-MS at m/z 190.
-
Loss of Hydrogen Bromide (HBr): Loss of HBr (80/82 Da) would yield the [C₅H₂ClIN]⁺ ion at m/z 238.
-
Loss of Hydrogen Chloride (HCl): Loss of HCl (36/38 Da) would result in the [C₅H₂BrIN]⁺ ion at m/z 282.
While the resulting fragment ions may have the same m/z values as in EI-MS, the underlying mechanism (neutral loss vs. radical loss) is different. The relative intensities of these fragments can also differ significantly between the two techniques, providing complementary information.
Comparative Summary: EI-MS vs. ESI-MS/MS
| Feature | Electron Ionization (EI-MS) | Electrospray Ionization (ESI-MS/MS) |
| Ionization | Hard ionization, high energy | Soft ionization, low energy |
| Primary Ion | Molecular radical cation (M⁺•) | Protonated molecule ([M+H]⁺) |
| Molecular Ion | Often visible but can be weak/absent | Strong, often the base peak in MS1 |
| Fragmentation | Spontaneous, extensive, in-source | Controlled, induced by CID in MS/MS |
| Mechanism | Primarily radical site-initiated | Primarily charge site-initiated (neutral losses) |
| Primary Use | Elucidation of unknown structures | Molecular weight confirmation, targeted analysis |
Experimental Protocols
To ensure the generation of reliable and reproducible data, the following protocols are recommended.
Protocol for GC-EI-MS Analysis
-
Sample Preparation: Dissolve 1 mg of 3-Bromo-5-chloro-4-iodopyridine in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an EI source.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[13]
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3 minutes.
-
Protocol for LC-ESI-MS/MS Analysis
-
Sample Preparation: Dissolve 1 mg of 3-Bromo-5-chloro-4-iodopyridine in 10 mL of methanol. Further dilute 1:100 in the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Instrumentation: Use a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an ESI source.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan: Scan from m/z 100 to 400 to identify the [M+H]⁺ precursor ion.
-
MS/MS Scan: Select the precursor ion at m/z 318 (for ⁷⁹Br, ³⁵Cl) for CID. Apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.
-
The workflow for both experimental approaches is visualized below.
Caption: Comparative experimental workflows for GC-EI-MS and LC-ESI-MS/MS analysis.
Conclusion
The mass spectrometric analysis of 3-Bromo-5-chloro-4-iodopyridine is a clear demonstration of how different ionization techniques can provide complementary structural data. EI-MS offers a rich fingerprint of fragment ions that reveals the molecule's core structure and the hierarchy of bond strengths, initiated by the facile cleavage of the C-I bond. In contrast, ESI-MS provides unambiguous confirmation of the molecular weight and, when coupled with MS/MS, allows for controlled fragmentation experiments that probe the molecule's structure through predictable neutral losses. For comprehensive characterization, employing both techniques is the most robust strategy, allowing researchers to confirm molecular identity and elucidate structural features with high confidence.
References
-
Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. [Link][3]
-
Cravatt, B. F., et al. (2011). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. PMC. [Link][6]
-
University of Calgary. Ch13 - Mass Spectroscopy. Department of Chemistry. [Link]
-
Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. [Link][7]
-
University of Arizona. Interpretation of mass spectra. [Link][13]
-
Talele, T. T., et al. (2010). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. PMC. [Link][8]
-
Nielsen, A. T. Fragmentation mechanisms in electron impact mass spectrometry. [Link][5]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
ChemConnections. Mass Spectrometry Fragmentation. [Link][15]
-
SlidePlayer. Ion fragmentation of small molecules in mass spectrometry Class overview. [Link][11]
-
Cabral, E. C., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link][12]
-
Chemistry LibreTexts. (2023, August 29). Electrospray Ionization Mass Spectrometry. [Link][9]
-
McIndoe, J. S., et al. (2014). Practical approaches to the ESI-MS analysis of catalytic reactions. University of Victoria. [Link][10]
Sources
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- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. thiele.ruc.dk [thiele.ruc.dk]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.uvic.ca [web.uvic.ca]
- 11. uab.edu [uab.edu]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. uni-saarland.de [uni-saarland.de]
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- 15. chemconnections.org [chemconnections.org]
Definitive Structural Validation of 3-Bromo-5-chloro-4-iodopyridine via X-Ray Diffraction
The following guide is designed for researchers and drug development professionals requiring absolute structural certainty for 3-Bromo-5-chloro-4-iodopyridine , a high-value scaffold with significant regioisomer ambiguity.
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, Process Chemists
Executive Summary: The Isomer Challenge
In the synthesis of polysubstituted pyridines, particularly those subjected to "halogen dance" mechanisms or metal-halogen exchange, regioisomer scrambling is a pervasive risk. For 3-Bromo-5-chloro-4-iodopyridine (BCIP) , the structural stakes are high. This molecule is a "privileged scaffold" designed for orthogonal cross-coupling: the C4-Iodine, C3-Bromine, and C5-Chlorine atoms offer three distinct reactivity profiles for sequential functionalization.
However, distinguishing BCIP from its isomers (e.g., 3-bromo-4-chloro-5-iodopyridine) is notoriously difficult using standard spectroscopy. This guide compares the limitations of NMR and Mass Spectrometry against the absolute precision of Single Crystal X-Ray Diffraction (SC-XRD) , establishing XRD not just as an option, but as the mandatory validation step for this chemical entity.
Comparative Analysis: Why Standard Analytics Fail
The following table contrasts the "performance" of analytical techniques in resolving the structure of BCIP.
Table 1: Analytical Performance Matrix for Regioisomer Assignment
| Feature | 1H / 13C NMR | Mass Spectrometry (HRMS) | X-Ray Diffraction (SC-XRD) |
| Primary Detection | Hydrogen/Carbon Environment | Mass-to-Charge Ratio (m/z) | Electron Density & Bond Lengths |
| Regioisomer Resolution | Low. The molecule has only 2 protons (C2-H, C6-H). Shifts are heavily influenced by solvent and concentration, making assignment ambiguous without reference standards. | Zero. All regioisomers share the exact same molecular weight (315.80 Da) and similar fragmentation patterns. | Absolute. Directly visualizes atom positions based on electron density (Z-number) and bond lengths. |
| Heavy Atom Differentiation | Indirect. Relies on complex spin-orbit coupling effects on chemical shifts (Heavy Atom Effect). | None. Cannot distinguish spatial arrangement of isobars. | High. Differentiates Cl (Z=17), Br (Z=35), and I (Z=53) via anomalous scattering and bond metrics. |
| Sample Requirement | ~5-10 mg (Destructive if not recovered) | <1 mg (Destructive) | Single Crystal (~0.1 - 0.3 mm) |
| Validation Confidence | 60-80% (Inferred) | 0% (For isomerism) | 100% (Direct Observation) |
The "Silent" NMR Problem
In BCIP, the protons at positions 2 and 6 are chemically equivalent (or nearly so) due to the pseudo-symmetry of the 3,5-dihalo substitution.
-
1H NMR: Often yields a single singlet or two very close singlets. This pattern is identical for the 3-bromo-5-iodo-4-chloropyridine isomer.
-
NOESY/HMBC: Lack of adjacent protons prevents the establishment of a connectivity "walk" around the ring.
The Solution: X-Ray Diffraction Validation Protocol
To validate the structure, we exploit the physical differences between the halogens. XRD does not "guess" connectivity; it measures the distance between atomic centers.
Mechanistic Grounding: Bond Length Discrimination
The core validation metric is the Carbon-Halogen bond length. These values are distinct and non-overlapping in refined crystal structures:
-
C–Cl: 1.73 – 1.75 Å
-
C–Br: 1.88 – 1.90 Å
-
C–I: 2.08 – 2.12 Å
Experimental Workflow: From Powder to Proof
This protocol is designed to grow diffraction-quality crystals from the amorphous powder typically supplied by vendors.
Phase 1: Crystal Growth (The "Vapor Diffusion" Method)
-
Objective: Grow single crystals suitable for XRD (size 0.1mm x 0.1mm x 0.1mm).
-
Solvent System: Dichloromethane (DCM) / Hexanes.
-
Protocol:
-
Dissolve 20 mg of BCIP in 1.5 mL of DCM in a small inner vial (4 mL). Ensure complete dissolution; filter if cloudy.
-
Place the open inner vial inside a larger outer vial (20 mL) containing 5 mL of Hexanes (antisolvent).
-
Cap the outer vial tightly.
-
Mechanism: Hexane vapor slowly diffuses into the DCM solution, gradually lowering solubility and forcing the compound to crystallize in an ordered lattice.
-
Timeline: Leave undisturbed in a dark, vibration-free zone at room temperature for 3-7 days.
-
Phase 2: Data Collection & Refinement
-
Instrument: Single Crystal Diffractometer (Mo K
radiation, = 0.71073 Å).-
Note: Mo source is preferred over Cu for heavy atoms (Br, I) to minimize absorption artifacts.
-
-
Temperature: 100 K (Cryostream). Low temperature reduces thermal motion (atomic displacement parameters), sharpening the resolution of the Iodine position.
-
Refinement Strategy:
-
Direct Methods (SHELXT): Locate the heavy Iodine and Bromine atoms first. Their high electron density (Z=53, Z=35) will dominate the Patterson map.
-
Assignment: Assign the remaining peaks to Cl, N, and C based on peak height and geometry.
-
Validation Check: If the atom assigned as "Chlorine" refines with a high thermal parameter or negative electron density, it is likely a misassigned Carbon or Nitrogen. If "Iodine" is actually Bromine, the thermal parameter will be implausibly low.
-
Visualization of Logic & Workflow
Diagram 1: The Analytical Decision Pathway
This diagram illustrates why XRD is the necessary endpoint for this specific molecular class.
Caption: Decision tree demonstrating the failure points of spectroscopy and the necessity of XRD for tri-halo pyridines.
Diagram 2: Structural Discrimination via Bond Metrics
This diagram visualizes how the diffractometer physically distinguishes the atoms based on bond lengths.
Caption: XRD distinguishes halogens by measuring bond lengths (C-X) and electron count (Z), impossible to fake.
References
-
Cambridge Crystallographic Data Centre (CCDC). Bond Lengths in Organic Compounds. Retrieved from [Link] (Standard reference for C-Cl, C-Br, C-I bond lengths).
-
SHELX. A short history of SHELX. George M. Sheldrick. Acta Crystallographica Section A, 2008. Retrieved from [Link] (Standard software for structure refinement).
-
Journal of Organic Chemistry. Halogen Dance Reactions in Pyridines. Identifying the scrambling risks in synthesis. Retrieved from [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
